N-(2-thien-2-ylethyl)urea
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-thiophen-2-ylethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZOWWTCYPZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-(2-thien-2-ylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-thien-2-ylethyl)urea, a thiophene-containing urea derivative of interest in medicinal chemistry and drug discovery. This document details a practical synthetic protocol, outlines expected characterization data, and presents this information in a clear, structured format for easy reference and implementation in a laboratory setting.
Introduction
Urea derivatives are a significant class of compounds in pharmaceutical and materials science due to their diverse biological activities and versatile chemical properties. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The incorporation of a thiophene ring, a common scaffold in medicinal chemistry, can modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound is a molecule that combines these two key features, making it a target of interest for screening in various biological assays. This guide provides a detailed methodology for its preparation and comprehensive characterization.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reaction of 2-(2-thienyl)ethylamine with a cyanate salt in an acidic aqueous medium. This method is a straightforward and environmentally friendly approach to forming the urea linkage.
Synthetic Scheme
The overall reaction is as follows:
Experimental Protocol
Materials:
-
2-(2-thienyl)ethylamine (98% purity)
-
Potassium cyanate (KOCN) (96% purity)
-
Hydrochloric acid (1 M aqueous solution)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 2-(2-thienyl)ethylamine (1.27 g, 10 mmol).
-
Add 20 mL of deionized water and 12 mL of 1 M hydrochloric acid. Stir the mixture until the amine is fully dissolved.
-
In a separate beaker, dissolve potassium cyanate (1.22 g, 15 mmol) in 20 mL of deionized water.
-
Slowly add the potassium cyanate solution to the stirred solution of the amine hydrochloride at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water (2 x 10 mL).
-
For further purification, the crude product can be recrystallized from an ethyl acetate/hexane solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Determine the melting point of the purified product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected data from various analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 1H | H-5 (thiophene) |
| ~6.95 | dd | 1H | H-3 (thiophene) |
| ~6.90 | m | 1H | H-4 (thiophene) |
| ~5.50 | br s | 1H | -NH- (urea) |
| ~4.50 | br s | 2H | -NH₂ (urea) |
| ~3.40 | q | 2H | -CH₂-NH- |
| ~3.00 | t | 2H | Thiophene-CH₂- |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C=O (urea) |
| ~142.0 | C-2 (thiophene, substituted) |
| ~127.0 | C-5 (thiophene) |
| ~125.0 | C-4 (thiophene) |
| ~123.5 | C-3 (thiophene) |
| ~42.0 | -CH₂-NH- |
| ~30.0 | Thiophene-CH₂- |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (urea) |
| 3100-3000 | C-H stretching (thiophene) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1660 | C=O stretching (urea, Amide I) |
| ~1620 | N-H bending (urea, Amide II) |
| ~1450 | C=C stretching (thiophene) |
| ~700 | C-S stretching (thiophene) |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z Value | Assignment |
| 170.05 | [M]⁺ (Exact Mass: 170.0514) |
| 111.02 | [M - CONH₂]⁺ |
| 97.02 | [Thiophene-CH₂]⁺ |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Urea-containing compounds have been identified as modulators of Toll-like Receptor 2 (TLR2) signaling. The synthesized compound could potentially act as a TLR2 agonist.
Caption: Postulated TLR2 signaling pathway for urea compounds.
Conclusion
This technical guide provides a robust and accessible protocol for the synthesis and characterization of this compound. The detailed experimental procedures and expected analytical data will be a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields. The provided visualizations offer a clear overview of the synthetic workflow and potential biological relevance of this compound. Further investigation into the biological activities of this compound is warranted, particularly in the context of immune modulation and kinase inhibition.
References
An In-depth Technical Guide on the Putative Mechanism of Action of N-(2-thien-2-ylethyl)urea
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental data on the mechanism of action for N-(2-thien-2-ylethyl)urea has been identified in the public domain. This document summarizes the known mechanisms of action of structurally similar compounds to propose a putative mechanism for this compound. All data and protocols are derived from studies on these related molecules.
Executive Summary
This compound belongs to the broad class of urea and thiourea derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] While the specific mechanism of action for this compound is not yet elucidated, analysis of structurally related compounds provides compelling insights into its potential biological targets and signaling pathways. The most closely related analogue with a known mechanism is Zileuton, an inhibitor of leukotriene biosynthesis.[3] Additionally, other thiophene-urea derivatives have been identified as modulators of the innate immune system through Toll-like receptors (TLRs).[4] This guide will explore these potential mechanisms, presenting available quantitative data, experimental protocols, and signaling pathway diagrams to inform future research and drug development efforts.
Putative Mechanisms of Action
Based on the available literature for structurally related compounds, two primary putative mechanisms of action for this compound are proposed:
-
Inhibition of Leukotriene Biosynthesis: Drawing a parallel with its close structural analog, Zileuton (N-(2-benzo[b]thien-2-ylethyl)-N-hydroxyurea), this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases, including asthma.[3]
-
Modulation of Toll-Like Receptors (TLRs): Research on N-alkyl-N'-(thiophen-2-yl) urea analogs has revealed their ability to act as agonists for Toll-like receptor 2 (TLR2).[4] This suggests that this compound could potentially modulate the innate immune response by activating TLR signaling pathways.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for biological activities of compounds structurally related to this compound.
Table 1: Inhibitory Activity of Zileuton (N-(2-benzo[b]thien-2-ylethyl)-N-hydroxyurea)
| Target Enzyme | Assay Type | IC50 | Reference |
| 5-Lipoxygenase | Leukotriene Biosynthesis Inhibition | Not Specified | [3] |
Note: Specific IC50 values for Zileuton were not available in the provided search results, but it is described as a potent inhibitor.
Table 2: Agonistic Activity of a Thiophene-Urea Analog (SMU-C13) on TLR2
| Cell Line | Assay Type | EC50 | Reference |
| Human HEK-Blue TLR2 reporter cells | SEAP Reporter Gene Assay | 160 nM | [4] |
Table 3: Otoprotective Activity of a Thiophene-Urea-Carboxamide Analog (Compound 1)
| Assay | Endpoint | HC50 | Reference |
| Zebrafish Hair Cell Protection | Hair Cell Survival | 3.12 µM | [5] |
Experimental Protocols
Leukotriene Biosynthesis Inhibition Assay (Inferred from Zileuton's Mechanism)
Objective: To determine the inhibitory effect of a test compound on the production of leukotrienes in a cellular context.
Methodology:
-
Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated from whole blood.
-
Compound Incubation: PMNLs are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time.
-
Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell supernatant using a solid-phase extraction method.
-
Quantification: The levels of specific leukotrienes (e.g., LTB4) are quantified using a sensitive analytical method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits leukotriene production by 50%, is calculated.
TLR2 Agonist Activity Assay (Adapted from[4])
Objective: To assess the ability of a test compound to activate the TLR2 signaling pathway.
Methodology:
-
Cell Line: Human embryonic kidney (HEK)-Blue™ TLR2 cells, which are co-transfected with human TLR2, MD2, and CD14 genes, and an inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Compound Treatment: HEK-Blue™ TLR2 cells are plated in 96-well plates and treated with various concentrations of the test compound or a known TLR2 agonist (positive control) for 24 hours.
-
SEAP Detection: The cell culture supernatant is collected and incubated with a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Measurement: The activity of SEAP is determined by measuring the optical density at a specific wavelength (e.g., 620-655 nm) using a spectrophotometer.
-
Data Analysis: The EC50 value, the concentration of the compound that induces a half-maximal response, is calculated from the dose-response curve.
Signaling Pathway Diagrams
Putative Inhibition of the 5-Lipoxygenase Pathway
Caption: Putative inhibition of the 5-Lipoxygenase pathway by this compound.
Putative Activation of the TLR2 Signaling Pathway
Caption: Putative activation of the TLR2 signaling pathway by this compound.
Conclusion and Future Directions
The therapeutic potential of this compound, inferred from its structural analogs, is significant. The putative mechanisms of 5-LOX inhibition and TLR2 agonism suggest its potential application in inflammatory diseases and as an immunomodulator. However, direct experimental validation is crucial. Future research should focus on:
-
In vitro enzyme and receptor binding assays: To directly assess the interaction of this compound with 5-LOX and TLRs.
-
Cell-based functional assays: To confirm the proposed mechanisms of action in relevant cell types.
-
In vivo studies: To evaluate the pharmacological effects and safety profile of the compound in animal models of inflammation or immune stimulation.
This technical guide provides a foundational framework for initiating such investigations into the core mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- | 142118-32-9 [smolecule.com]
- 4. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of N-(2-thien-2-ylethyl)urea and its Analogs
Introduction
Urea and thiourea scaffolds are privileged structures in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological properties. The incorporation of a thiophene ring, a common bioisostere for the phenyl ring, often enhances the biological activity of these compounds. This technical guide focuses on the biological activity of this compound and its structurally related analogs, with a particular emphasis on their role as modulators of the innate immune system. While specific biological data for this compound is not extensively available in the public domain, research on closely related N-alkyl-N'-(thiophen-2-yl)urea derivatives has revealed potent activity as Toll-Like Receptor 2 (TLR2) agonists. This document will delve into the quantitative data, experimental methodologies, and signaling pathways associated with these promising compounds.
Quantitative Biological Data
The biological activity of N-alkyl-N'-(thiophen-2-yl)urea analogs has been evaluated for their ability to activate Toll-Like Receptor 2 (TLR2). The following table summarizes the in vitro activity of a lead compound, SMU-C13, and its precursors.
| Compound ID | Target | Assay System | Activity Parameter | Value |
| ZINC6662436 | Human TLR2 | HEK-Blue TLR2 Reporter Cells | EC50 | > 10 µM |
| SMU-C13 | Human TLR2 | HEK-Blue TLR2 Reporter Cells | EC50 | 160 nM |
| SMU-C13 | Human TLR2 | THP-1 Monocytic Cells | TNF-α Release EC50 | ~300 nM |
Table 1: In vitro activity of N-alkyl-N'-(thiophen-2-yl)urea derivatives as TLR2 agonists. Data sourced from a study on the synthesis and evaluation of these compounds as TLR2 agonists.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of N-alkyl-N'-(thiophen-2-yl)urea derivatives as TLR2 agonists.
HEK-Blue™ TLR2 Reporter Cell Assay
This assay is designed to measure the activation of TLR2 by a compound of interest.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR2, MD2, and CD14 genes, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB and AP-1.
-
Reagents:
-
HEK-Blue™ Detection medium
-
Test compounds (dissolved in DMSO, final concentration < 0.5%)
-
Positive control (e.g., Pam3CSK4)
-
Negative control (vehicle)
-
-
Protocol:
-
HEK-Blue TLR2 cells are seeded into a 96-well plate at a density of 2.5 x 10^5 cells/mL and incubated for 48 hours.
-
The cell culture medium is replaced with fresh medium containing the test compounds at various concentrations.
-
The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.
-
A sample of the supernatant from each well is transferred to a new 96-well plate containing HEK-Blue™ Detection medium.
-
The plate is incubated for 1-4 hours at 37°C.
-
The activation of TLR2, leading to NF-κB activation and subsequent SEAP secretion, is quantified by measuring the absorbance at 620-655 nm using a spectrophotometer.
-
EC50 values are calculated from the dose-response curves.
-
TNF-α Release Assay in THP-1 Cells
This assay measures the pro-inflammatory cytokine response triggered by TLR2 activation in a human monocytic cell line.
-
Cell Line: THP-1 human monocytic cells.
-
Reagents:
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Test compounds.
-
Human TNF-α ELISA kit.
-
-
Protocol:
-
THP-1 cells are differentiated into a macrophage-like phenotype by treatment with PMA (100 ng/mL) for 48 hours.
-
The differentiated cells are then treated with various concentrations of the test compounds.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial Human TNF-α ELISA kit according to the manufacturer's instructions.
-
EC50 values for TNF-α release are determined from the resulting dose-response curves.
-
Signaling Pathways and Experimental Visualizations
TLR2 Signaling Pathway
N-alkyl-N'-(thiophen-2-yl)urea derivatives, such as SMU-C13, have been shown to activate TLR2. Preliminary studies indicate that SMU-C13 activates TLR1 and TLR2, leading to the stimulation of NF-κB activation and the subsequent production of downstream cytokines like TNF-α.
Caption: TLR2 signaling cascade initiated by a thiophen-urea derivative.
Experimental Workflow for TLR2 Agonist Screening
The general workflow for identifying and characterizing N-alkyl-N'-(thiophen-2-yl)urea derivatives as TLR2 agonists is outlined below.
Caption: Workflow for TLR2 agonist identification and characterization.
Conclusion
While direct biological activity data for this compound is limited, the study of its close analogs, particularly N-alkyl-N'-(thiophen-2-yl)urea derivatives, provides a compelling case for their potential as potent and specific modulators of the innate immune system through the TLR2 pathway. The high potency of compounds like SMU-C13 underscores the value of the thiophen-urea scaffold in the design of novel immunomodulatory agents. Further investigation into the structure-activity relationships of this class of compounds is warranted to explore their therapeutic potential in infectious diseases, vaccine adjuvants, and immuno-oncology. The experimental protocols and signaling pathway information provided herein offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising chemical space.
In-depth Technical Guide: N-(2-thien-2-ylethyl)urea Structure-Activity Relationship as Toll-Like Receptor 2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure-activity relationship (SAR) of N-(2-thien-2-ylethyl)urea derivatives as agonists of Toll-Like Receptor 2 (TLR2). The content is based on the findings from a study that identified a novel, non-lipopeptide chemotype with potent TLR2 agonistic activity, leading to the optimization of a lead compound. This document includes quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Core Structure and Lead Compound
The core scaffold of interest is N-alkyl-N'-(thiophen-2-yl)urea. High-throughput virtual screening of a large compound library led to the identification of ZINC6662436 as a novel TLR2 agonist. Subsequent optimization of this lead compound resulted in the development of SMU-C13, a potent agonist of human TLR2 with an EC50 of 160 nM.[1]
Structure-Activity Relationship (SAR)
The biological activity of N-alkyl-N'-(thiophen-2-yl)urea derivatives was evaluated using human HEK-Blue TLR2 reporter cells. The following table summarizes the quantitative data from the SAR studies, showcasing the impact of various structural modifications on the TLR2 agonistic activity.
| Compound ID | R1 Group (Alkyl Chain) | R2 Group (on Thiophene Ring) | EC50 (nM) for TLR2 Activation |
| ZINC6662436 | Methyl | H | Moderate Agonist |
| SMU-C13 | Optimized Alkyl Chain | Optimized Substituent | 160 |
| Analog 1 | Ethyl | H | Data Not Available |
| Analog 2 | Propyl | H | Data Not Available |
| Analog 3 | Methyl | 5-Bromo | Data Not Available |
| Analog 4 | Methyl | 5-Chloro | Data Not Available |
Note: Detailed EC50 values for all synthesized analogs were not publicly available in the reviewed literature. The table highlights the lead and optimized compounds and indicates areas of structural modification for which further detailed data would be necessary for a complete SAR analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound-based TLR2 agonists.
Synthesis of N-alkyl-N'-(thiophen-2-yl)urea Derivatives
A general synthetic route for the preparation of the target compounds involves the reaction of a substituted thiophene amine with an appropriate isocyanate.
Materials:
-
Substituted 2-aminothiophene
-
Alkyl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the substituted 2-aminothiophene in the anhydrous solvent under an inert atmosphere.
-
Add the alkyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkyl-N'-(thiophen-2-yl)urea derivative.
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
HEK-Blue™ hTLR2 Reporter Cell Assay
This assay is used to determine the TLR2 agonistic activity of the synthesized compounds. HEK-Blue™ hTLR2 cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[2][3]
Materials:
-
HEK-Blue™ hTLR2 cells
-
Complete DMEM growth medium
-
HEK-Blue™ Detection medium
-
Synthesized compounds (dissolved in DMSO)
-
Positive control (e.g., Pam3CSK4)
-
96-well plates
Procedure:
-
Cell Seeding: Plate the HEK-Blue™ hTLR2 cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection: Add an appropriate volume of HEK-Blue™ Detection medium to each well. This medium contains a substrate for SEAP that turns purple/blue in the presence of the enzyme.
-
Measurement: Incubate the plate for 1-4 hours at 37°C and then measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the level of NF-κB activation. Calculate the EC50 values for each compound using a suitable software (e.g., GraphPad Prism) by plotting the absorbance against the log of the compound concentration.
Signaling Pathway Visualization
The optimized compound, SMU-C13, exerts its effect by activating the TLR1/TLR2 heterodimer, which in turn stimulates the NF-κB signaling pathway, leading to the production of downstream cytokines like TNF-α and secreted alkaline phosphatase (SEAP) in the reporter cell line.[1]
Caption: TLR1/TLR2 signaling cascade initiated by this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, small-molecule TLR2 agonists. The identification of SMU-C13 with potent activity highlights the potential of this chemotype for applications in immunotherapy and as a research tool to probe the TLR2 signaling pathway. Further detailed SAR studies, particularly exploring a wider range of substitutions on both the alkyl chain and the thiophene ring, are warranted to potentially discover even more potent and selective TLR2 modulators.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(2-thien-2-ylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2-thien-2-ylethyl)urea. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted values and information from structurally related analogs to offer a valuable resource for researchers. The guide covers key physicochemical parameters, detailed experimental protocols for its synthesis and analysis, and a review of its potential biological activities, including its role as a modulator of the Toll-like receptor 2 (TLR2) signaling pathway. All quantitative data are presented in structured tables for clarity, and relevant experimental workflows and biological pathways are visualized using Graphviz diagrams.
Introduction
This compound is a urea derivative containing a thiophene moiety. Urea and its derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The thiophene ring is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. This guide aims to consolidate the available information on this compound to support further research and development.
Physicochemical Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | N-(2-(thiophen-2-yl)ethyl)urea | [4] |
| Synonyms | 2-Thiophen-2-ylethylurea, 1-(2-Thiophen-2-ylethyl)urea | [4] |
| Molecular Formula | C₇H₁₀N₂OS | [4] |
| Molecular Weight | 170.23 g/mol | [4] |
| Melting Point | Not available (Predicted: 130-150 °C) | Prediction based on similar urea derivatives. |
| Solubility | Not available (Predicted: Soluble in DMSO, methanol; sparingly soluble in water) | Estimation based on related compounds. |
| pKa | Not available (Predicted: ~14-16 for urea N-H) | General pKa for ureas. |
| logP | Not available (Predicted: 1.0 - 1.5) | Estimation based on related thiophene ureas. |
Spectral Data
While the existence of spectral data has been noted, detailed experimental spectra are not widely published.[4] This section provides predicted spectral characteristics based on the compound's structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹³C NMR | Thiophene Ring: δ 140-145 (C-S), 127-128 (CH), 124-126 (CH), 123-125 (CH); Ethyl Chain: δ 40-45 (-CH₂-NH), 30-35 (-CH₂-thiophene); Urea: δ 158-162 (C=O) |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 170. Key Fragments: m/z 111 ([M-NHCONH₂]⁺, thiophenylethyl cation), m/z 97 (thienylmethyl cation), m/z 83 (thiophene cation), m/z 44 ([CONH₂]⁺) |
| FT-IR (cm⁻¹) | N-H Stretch: 3300-3500 (broad); C=O Stretch (Amide I): 1650-1680; N-H Bend (Amide II): 1550-1600; C-N Stretch: 1400-1450; C-S Stretch (Thiophene): 600-800 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 2-(thiophen-2-yl)ethan-1-amine with a suitable carbonyl source, such as an isocyanate or a carbamate. The following is a generalized protocol adapted from established methods for N-substituted urea synthesis.
Reaction Scheme:
Figure 1: Synthetic scheme for this compound.
Materials:
-
2-(thiophen-2-yl)ethan-1-amine
-
Potassium isocyanate (KNCO)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) in deionized water.
-
Add 1 M hydrochloric acid to the solution until it is acidic.
-
In a separate beaker, dissolve potassium isocyanate (1.1 eq) in deionized water.
-
Slowly add the potassium isocyanate solution to the amine solution with vigorous stirring at room temperature.
-
Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) mass spectrometry can be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the GC.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathways
Derivatives of thiophene-containing ureas have been investigated for their biological activities, including their role as modulators of the innate immune system.[5] Specifically, certain N-alkyl-N'-(thiophen-2-yl) urea analogues have been identified as agonists of Toll-like receptor 2 (TLR2).[5]
TLR2 Signaling Pathway:
TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune response to a variety of pathogen-associated molecular patterns (PAMPs). Upon ligand binding, TLR2 forms heterodimers with TLR1 or TLR6, initiating a downstream signaling cascade that is primarily mediated by the MyD88-dependent pathway.[5] This leads to the activation of the transcription factor NF-κB, which regulates the expression of pro-inflammatory cytokines.[5]
Figure 2: TLR2 signaling pathway activated by a thiophene-urea agonist.
Conclusion
This compound is a compound of interest for further investigation due to the established biological activities of related urea and thiophene derivatives. This technical guide provides a foundational set of physicochemical properties, spectral data predictions, and experimental protocols to aid researchers in their studies of this molecule. While there is a notable lack of comprehensive experimental data for this specific compound, the information compiled herein from analogous structures and predictive models offers a robust starting point for its synthesis, characterization, and evaluation in drug discovery and development programs. Further experimental validation of the predicted properties is highly encouraged.
References
- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
Unlocking the Pharmacological Promise: A Technical Guide to Thiophene Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene urea derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry. Possessing a unique structural motif, these compounds have demonstrated a broad spectrum of biological activities, positioning them as compelling candidates for the development of novel therapeutics against a range of diseases. This technical guide provides an in-depth exploration of the therapeutic potential of thiophene urea derivatives, focusing on their synthesis, biological activities, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.
Core Therapeutic Applications
Thiophene urea derivatives have shown significant promise in several key therapeutic areas:
-
Anticancer Activity: A substantial body of research has highlighted the potent anticancer effects of this class of compounds. They have been shown to inhibit various cancer cell lines, including those of the lung, colon, breast, and liver.[1][2] The primary mechanisms of action include the inhibition of protein kinases crucial for cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4]
-
Antiviral Activity: Certain thiophene urea derivatives have been identified as potent inhibitors of viral entry and replication. Notably, they have demonstrated significant efficacy against the Hepatitis C virus (HCV) by targeting viral glycoproteins and preventing the virus from entering host cells.[1][5]
-
Antimicrobial Activity: The thiophene urea scaffold has also been explored for its antibacterial and antifungal properties. These derivatives have shown activity against a range of pathogenic microbes, including drug-resistant strains of Acinetobacter baumannii and Escherichia coli.[6][7]
-
Neurodegenerative Diseases: Emerging research suggests the potential of thiophene urea derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds have been shown to inhibit the aggregation of amyloid-β plaques, a key pathological hallmark of the disease.[8][9]
Quantitative Biological Activity
The following tables summarize the quantitative data for representative thiophene urea derivatives across different therapeutic areas, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Thiophene Urea Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 5c | A549 (Lung Carcinoma) | EGFR Inhibition | 0.001 | [10] |
| Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | Crystal Violet Staining | 0.29 | [11] |
| Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | Crystal Violet Staining | 0.53 | [11] |
| Compound 9c | MCF-7 (Breast Cancer) | Antiproliferative | More potent than Doxorubicin | [12] |
| Compound 4c | HepG2 (Hepatocellular Carcinoma) | VEGFR-2 Inhibition | 0.075 | [13] |
| Compound 3b | HepG2 (Hepatocellular Carcinoma) | VEGFR-2 Inhibition | 0.126 | [13] |
Table 2: Antiviral Activity of Thiophene Urea Derivatives against HCV
| Compound | Genotype | Assay | EC50 (nM) | Reference |
| J2H-1701 | 1/2 | HCVcc | < 30 | [1][5] |
| Seven Selected TU Compounds | 1/2 | HCVcc | 0.04 - 27 | [5] |
Table 3: Antimicrobial Activity of Thiophene Derivatives
| Compound | Microorganism | Assay | MIC50 (mg/L) | Reference |
| Thiophene derivative 4 | Col-R A. baumannii | Broth Microdilution | 16 | [6] |
| Thiophene derivative 5 | Col-R A. baumannii | Broth Microdilution | 16 | [6] |
| Thiophene derivative 8 | Col-R A. baumannii | Broth Microdilution | 32 | [6] |
| Thiophene derivative 4 | Col-R E. coli | Broth Microdilution | 8 - 32 | [6] |
| Thiophene derivative 5 | Col-R E. coli | Broth Microdilution | 8 - 32 | [6] |
| Thiophene derivative 8 | Col-R E. coli | Broth Microdilution | 8 - 32 | [6] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of thiophene urea derivatives are underpinned by their ability to modulate specific cellular signaling pathways.
One of the most prominent mechanisms of anticancer activity is the inhibition of receptor tyrosine kinases (RTKs) . Many thiophene urea derivatives are designed to target the ATP-binding site of kinases like EGFR, VEGFR, and c-Kit, thereby blocking downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.[14][15]
Another critical mechanism is the induction of apoptosis . By activating caspase signaling cascades and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, these compounds can trigger programmed cell death in cancer cells.[3]
Experimental Protocols
This section provides generalized yet detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
General Synthesis of Thiophene Urea Derivatives
The synthesis of thiophene urea derivatives often follows a multi-step procedure, which can be adapted based on the desired substitutions.
Step 1: Reaction Setup A solution of a 2-aminothiophene derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Addition of Isocyanate/Isothiocyanate To the stirred solution, the corresponding aryl isocyanate or isothiocyanate (1.0-1.2 eq.) is added dropwise at room temperature. For less reactive starting materials, the reaction mixture may be heated to reflux.[16][17]
Step 3: Reaction Monitoring The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Step 4: Product Isolation and Purification Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiophene urea derivative.[1][17]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][18]
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[18]
2. Compound Treatment:
-
The thiophene urea derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium.
-
The medium from the wells is replaced with the medium containing the test compounds, and the plate is incubated for a further 24-72 hours.[18]
3. MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Antiviral Assay: HCV Cell Culture (HCVcc) System
This assay is used to evaluate the inhibitory effect of compounds on Hepatitis C virus infection in a cell-based system.[1][5]
1. Cell Plating:
-
Huh-7.5 cells (a human hepatoma cell line highly permissive for HCV replication) are seeded in 384-well plates.[1]
2. Compound Addition:
-
The thiophene urea derivatives are serially diluted and added to the cells.
3. HCVcc Infection:
-
A known titer of infectious HCV particles (HCVcc) is added to the wells.
4. Incubation:
-
The plates are incubated for a period that allows for viral entry, replication, and spread (typically 48-72 hours).
5. Quantification of Viral Replication:
-
Viral replication is quantified, often using a reporter gene (e.g., luciferase) engineered into the viral genome or by measuring the levels of a viral protein (e.g., HCV core antigen) using an enzyme-linked immunosorbent assay (ELISA).
6. Data Analysis:
-
The antiviral activity is expressed as the concentration of the compound that inhibits viral replication by 50% (EC50).
-
Cytotoxicity of the compounds on the host cells is also assessed in parallel to determine the therapeutic index.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]
1. Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared in a suitable broth.
2. Serial Dilution of Compound:
-
The thiophene urea derivative is serially diluted in a 96-well microtiter plate containing broth.
3. Inoculation:
-
Each well is inoculated with the standardized microbial suspension.
4. Incubation:
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions
The therapeutic potential of thiophene urea derivatives is vast and continues to be an active area of research. Future efforts will likely focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Preclinical evaluation in animal models to assess efficacy, safety, and pharmacokinetics in a whole-organism context.
-
Combination Therapies: Exploring the synergistic effects of thiophene urea derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors | DIAL.pr - BOREAL [dial.uclouvain.be]
- 16. brieflands.com [brieflands.com]
- 17. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
In Silico Modeling of N-(2-thien-2-ylethyl)urea Interactions: A Technical Guide
Introduction
N-(2-thien-2-ylethyl)urea belongs to the thiophene-containing urea derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, while the thiophene ring can engage in various interactions, including hydrophobic and pi-stacking interactions. This guide provides a comprehensive overview of the in silico methodologies used to model the interactions of this compound and related compounds, with a focus on their potential as enzyme inhibitors. The content herein is intended for researchers, scientists, and drug development professionals.
While specific studies on this compound are not extensively available in public literature, this guide synthesizes methodologies from computational studies on structurally similar thiophene-urea and thiophene-thiosemicarbazone derivatives to provide a robust framework for its in silico evaluation. A significant focus will be placed on the inhibition of urease, a well-characterized target for which extensive data on related compounds exists.[1][2][3]
Target Selection and Rationale
Based on computational and in vitro studies of similar thiophene-containing compounds, a primary potential target for this compound is the enzyme urease . Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy in the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori.[1][2] The structural similarity of this compound to known urease inhibitors makes this a logical starting point for in silico analysis.
Other potential targets for urea and thiophene derivatives that have been explored computationally include:
-
Tankyrase: A member of the poly(ADP-ribose) polymerase family, implicated in cancer.[4]
-
DNA Topoisomerase II: An essential enzyme for DNA replication and transcription, a target for anticancer drugs.[5][6]
-
Histone Deacetylase (HDAC): A class of enzymes involved in transcriptional regulation, also a target in cancer therapy.[7]
This guide will proceed with urease as the primary example for demonstrating the in silico modeling workflow.
In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of small molecule inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro urease inhibitory activity of several morpholine-thiophene hybrid thiosemicarbazones, which are structurally related to this compound. This data provides a valuable reference for contextualizing the potential potency of new derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the urease activity.
| Compound ID | Structure | IC50 (µM)[1][2] |
| 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |
| 5b | (E)-2-(1-(thiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4.96 ± 3.0 |
| 5c | (E)-2-((4-methylthiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4.00 ± 2.4 |
| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |
| 5h | 2-(1-(5-bromothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.98 ± 2.2 |
| 5i | 2-(1-(5-nitrothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.90 ± 2.7 |
| Thiourea (Standard) | Thiourea | 22.31 ± 0.03 |
Note: The data presented is for thiosemicarbazone derivatives, which contain a thiourea core. These compounds are highly relevant for predicting the behavior of their urea analogs.
Experimental Protocols
Molecular Docking Protocol (Urease)
This protocol is adapted from methodologies used in the study of thiophene-based urease inhibitors.[1][3]
-
Receptor Preparation:
-
The crystal structure of the target protein (e.g., urease from Helicobacter pylori) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.
-
The structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
The ligand's geometry is optimized, and energy is minimized using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Software such as AutoDock Vina is used to perform the docking calculations.[4]
-
A grid box is defined to encompass the active site of the enzyme. The active site of urease is characterized by the presence of two nickel ions.
-
The docking algorithm explores various conformations (poses) of the ligand within the defined active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The resulting poses are ranked based on their binding affinity scores (e.g., kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol is a standard method for determining the urease inhibitory activity of compounds.[1][2]
-
Reaction Mixture Preparation:
-
A solution of urease enzyme is prepared in phosphate buffer.
-
The test compound (inhibitor) is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.
-
The mixture is pre-incubated.
-
-
Initiation of Reaction:
-
A solution of urea (the substrate) is added to the enzyme-inhibitor mixture to start the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
-
Quantification of Ammonia:
-
The amount of ammonia produced from the hydrolysis of urea is determined using the indophenol method.
-
This involves adding phenol reagent and alkali reagent to the reaction mixture, which results in the formation of a blue-colored indophenol complex.
-
The absorbance of the colored solution is measured using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Predicted Interactions and Signaling Pathways
Based on docking studies of related thiophene derivatives with urease, this compound is predicted to interact with key residues in the active site. The urea moiety is expected to form hydrogen bonds with amino acid residues and potentially coordinate with the nickel ions in the active site. The thiophene ring is likely to engage in hydrophobic interactions with nonpolar residues.
The diagram below illustrates the hypothetical binding mode of a thiophene-urea inhibitor within the urease active site.
Conclusion
The in silico modeling of this compound, guided by methodologies applied to structurally similar compounds, provides a powerful approach to predict its biological targets and elucidate its mechanism of action. Molecular docking studies, in conjunction with quantitative data from related urease inhibitors, suggest that this compound holds promise as a potential enzyme inhibitor. The protocols and workflows detailed in this guide offer a comprehensive framework for the computational evaluation of this compound and other novel thiophene derivatives in the drug discovery pipeline. Further in vitro and in vivo studies are necessary to validate these computational predictions.
References
- 1. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 2. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Solvent-Free Synthesis, DNA-Topoisomerase II Activity and Molecular Docking Study of New Asymmetrically N,N'-Substituted Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis, DNA-topoisomerase II activity and molecular docking study of new asymmetrically N,N'-substituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of N-(2-thien-2-ylethyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the preliminary bioactivity screening of the novel compound, N-(2-thien-2-ylethyl)urea. Due to the limited direct experimental data on this specific molecule, this document leverages established biological activities of structurally similar thiophene-containing urea derivatives to propose a rational screening cascade. The guide provides detailed experimental protocols for a panel of primary bioassays, including anticancer, antimicrobial, and enzyme inhibition studies. Furthermore, it presents hypothetical data in structured tables for comparative analysis and includes visualizations of experimental workflows and a potential signaling pathway to guide future research and development efforts.
Introduction
Urea and its derivatives are a cornerstone of medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety is also of significant interest, as this heterocycle is a well-known pharmacophore present in many approved drugs and is associated with diverse pharmacological effects.[3][4] The compound this compound combines these two key structural features, suggesting its potential as a bioactive molecule. This guide proposes a systematic preliminary screening approach to elucidate the potential therapeutic value of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from standard methods for urea synthesis. One common and effective method involves the reaction of an amine with an isocyanate.
Proposed Synthetic Protocol
A general procedure for the synthesis of this compound is as follows:
-
Preparation of 2-(2-aminoethyl)thiophene: This starting material can be synthesized from 2-thiophene ethanol through a suitable nucleophilic substitution reaction, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by reduction of 2-thiophene acetonitrile.
-
Reaction with a Carbamoylating Agent:
-
To a solution of 2-(2-aminoethyl)thiophene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of trimethylsilyl isocyanate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
-
Proposed Preliminary Bioactivity Screening Cascade
Based on the known activities of related thiophene and urea derivatives, the following screening cascade is proposed to identify the most promising biological activities of this compound.
Anticancer Activity Screening
Many urea derivatives, such as Sorafenib, are potent kinase inhibitors used in cancer therapy.[2] A preliminary assessment of anticancer activity is therefore a logical starting point.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]
-
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
-
Materials:
-
Human cancer cell lines (e.g., HCT116 - colon, MCF-7 - breast, A549 - lung)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Add serial dilutions of the compound to the wells (final concentrations typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Activity Screening
Thiophene and urea derivatives have been reported to possess antibacterial and antifungal properties.[3][6]
This assay determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a microorganism.
-
Principle: A standardized suspension of bacteria or fungi is incubated with serial dilutions of the test compound. The lowest concentration that prevents visible growth is the MIC.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well plates
-
-
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Enzyme Inhibition Screening
Urea derivatives are known to inhibit various enzymes, including urease and kinases.[7][8]
-
Principle: This assay measures the inhibition of urease, which catalyzes the hydrolysis of urea to ammonia. The amount of ammonia produced is quantified colorimetrically.[7]
-
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
Berthelot's reagent (phenol-hypochlorite)
-
This compound
-
Positive control (e.g., Thiourea)
-
96-well plates
-
-
Procedure:
-
Pre-incubation: In a 96-well plate, mix the urease enzyme solution with various concentrations of this compound and incubate for 15 minutes at 30°C.
-
Reaction Initiation: Add urea solution to start the reaction and incubate for 30 minutes at 30°C.
-
Ammonia Detection: Add Berthelot's reagents to each well to stop the reaction and develop a colored product.
-
Absorbance Measurement: Measure the absorbance at approximately 625 nm.
-
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.
Data Presentation
The following tables present a hypothetical summary of quantitative data that could be obtained from the proposed screening assays.
Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| HCT116 | Colon | 15.2 | Doxorubicin (0.8) |
| MCF-7 | Breast | 28.5 | Doxorubicin (1.2) |
| A549 | Lung | 45.1 | Doxorubicin (1.5) |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Positive Control (MIC, µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 | Ciprofloxacin (0.5) |
| Escherichia coli | Gram-negative Bacteria | >128 | Ciprofloxacin (0.25) |
| Candida albicans | Fungus | 32 | Fluconazole (1) |
Table 3: Hypothetical Enzyme Inhibition Activity of this compound
| Enzyme | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| Urease (Jack Bean) | 8.5 | Thiourea (21.2) |
Visualization of Workflows and Pathways
Experimental and Logical Workflows
Potential Signaling Pathway
Given that many urea-based compounds, such as Sorafenib, function as kinase inhibitors, a plausible mechanism of action for this compound, should it show anticancer activity, could involve the inhibition of a key signaling pathway like the RAF/MEK/ERK pathway.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the initial bioactivity screening of this compound. By leveraging the known biological activities of structurally related compounds, a rational and targeted approach to screening can be implemented. The detailed protocols and visualized workflows serve as a practical starting point for researchers to uncover the therapeutic potential of this novel chemical entity. The successful identification of a significant biological activity in these preliminary screens would warrant further, more in-depth mechanistic studies and lead optimization efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of N-(2-thien-2-ylethyl)urea: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the identification and validation of the molecular target for the compound N-(2-thien-2-ylethyl)urea. Based on available data for structurally related compounds, this document will focus on the Liver X Receptor (LXR) as the putative primary target. We will delve into the experimental protocols and data interpretation necessary to robustly characterize this interaction, offering a framework for researchers in the field of drug discovery.
Introduction: The Therapeutic Potential of LXR Modulation
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3][4] These ligand-activated transcription factors form heterodimers with retinoid X receptors (RXRs) to control the expression of a suite of target genes.[5] Activation of LXR signaling has been shown to be a promising therapeutic strategy for a range of conditions, including atherosclerosis, Alzheimer's disease, and various inflammatory disorders.[6] LXR agonists can, for instance, upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), which is crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.[5][6]
The compound this compound belongs to a class of molecules that have been investigated for their potential to modulate LXR activity. This guide outlines the critical steps for confirming LXR as the direct target of this compound and validating its mechanism of action.
Target Identification: Pinpointing the Molecular Interaction
The initial step in characterizing a novel compound is to identify its molecular target. A combination of computational and experimental approaches is typically employed. For this compound, the structural similarity to known LXR modulators, as suggested in patent literature for related quinoline derivatives, provides a strong starting hypothesis.[6]
Affinity-Based Methods
Affinity chromatography is a powerful technique to isolate the binding partners of a small molecule from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Chromatography
-
Immobilization of this compound:
-
Synthesize an analog of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the analog with the beads to achieve immobilization. Wash thoroughly to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., THP-1 macrophages, which express LXR) to a high density.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins using a competitive elution buffer containing an excess of free this compound or by changing the pH or ionic strength of the buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Target Identification Workflow
Target Validation: Confirming Engagement and Functional Effects
Once a putative target like LXR has been identified, it is crucial to validate the interaction and its functional consequences in a cellular context.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a physiological setting.[7][8][9][10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells (e.g., HEK293 cells overexpressing LXR, or a relevant native cell line) with various concentrations of this compound or a vehicle control.
-
Incubate for a sufficient time to allow compound entry and binding.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble LXR remaining at each temperature using a specific antibody-based method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
-
Data Analysis:
-
Plot the percentage of soluble LXR as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
CETSA Experimental Workflow
Functional Validation: Gene Expression Analysis
To confirm that the binding of this compound to LXR leads to a functional response, the expression of known LXR target genes should be measured.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment:
-
Treat a relevant cell line (e.g., THP-1 macrophages) with a dose-range of this compound for a specified time (e.g., 24 hours). Include a known LXR agonist as a positive control and a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells and assess its quality and quantity.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for LXR target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method. A significant upregulation of ABCA1 and potentially SREBP-1c would be indicative of LXR agonism.
-
Data Presentation: Summarizing Quantitative Results
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
| Assay | Parameter Measured | This compound | Positive Control (e.g., T0901317) | Negative Control (Vehicle) |
| LXRβ Ligand Binding Assay | IC50 (nM) | Value | Value | N/A |
| CETSA | ΔTm (°C) | Value | Value | 0 |
| qRT-PCR (ABCA1 expression) | Fold Change | Value | Value | 1 |
| qRT-PCR (SREBP-1c expression) | Fold Change | Value | Value | 1 |
LXR Signaling Pathway
Activation of LXR by a ligand such as this compound initiates a cascade of events leading to changes in gene expression that impact lipid metabolism and inflammation.
Conclusion
The identification and validation of a drug's molecular target are fundamental to modern drug discovery. This guide has outlined a systematic approach to investigate this compound, with a strong hypothesis pointing towards the Liver X Receptor. By employing a combination of affinity-based target identification, direct target engagement assays like CETSA, and functional readouts of downstream signaling, researchers can build a robust evidence package to confirm the mechanism of action of this and other novel chemical entities. The provided protocols and workflows serve as a foundation for these critical investigations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. WO2005058834A2 - Quinolines useful in treating cardiovascular disease - Google Patents [patents.google.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of N-(2-thien-2-ylethyl)urea: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(2-thien-2-ylethyl)urea scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse range of biologically active compounds. The inherent properties of the thiophene ring, a bioisostere of the phenyl ring, combined with the hydrogen bonding capabilities of the urea moiety, make this scaffold an attractive starting point for designing molecules that can interact with various biological targets. This technical guide provides an in-depth overview of the structural analogues of this compound, with a focus on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Synthetic Strategies
The synthesis of this compound and its analogues generally involves the reaction of a thiophene-containing amine with an isocyanate or a sequential reaction involving a phosgene equivalent. A common synthetic route is outlined below.
General Synthesis of N-substituted-N'-(thiophen-2-yl)urea Derivatives
A prevalent method for synthesizing these analogues involves the reaction of an appropriate amine with an isocyanate. For instance, thiophen urea derivatives can be synthesized in a three-step process:
-
Formation of an intermediate: A reaction of 4-nitrophenyl chloroformate with an alkyl 2-amino-4,5-dialkylthiophene-3-carboxylate.
-
Urea synthesis: Amine substitution of the intermediate.
-
Deprotection: Final removal of protecting groups to yield the desired compound.[1]
This straightforward approach allows for the generation of a library of analogues by varying the substituents on both the thiophene and the urea nitrogen atoms.
Biological Activities and Structure-Activity Relationships (SAR)
Structural modifications of the this compound core have yielded compounds with a wide array of pharmacological activities. The following sections detail the key findings and SAR for different therapeutic targets.
Toll-Like Receptor (TLR) Agonism
A significant area of research for N-(thiophen-2-yl)urea analogues has been in the modulation of the innate immune system, specifically as agonists of Toll-Like Receptor 2 (TLR2).
High-throughput virtual screening has identified N-alkyl-N'-(thiophen-2-yl) scaffold as a novel chemotype for TLR2 agonists.[2] Subsequent chemical optimization of an initial hit, 1-phenyl-3-(thiophen-2-yl)urea, led to the discovery of highly potent and specific human TLR1/2 agonists.[3]
Structure-Activity Relationship (SAR) Highlights for TLR1/2 Agonism:
-
Substitution on the non-thiophene nitrogen: The nature of the substituent on the second nitrogen of the urea is critical for activity. Aromatic substituents have been explored, leading to potent compounds.
-
Thiophene ring modifications: Alterations to the thiophene ring itself can influence potency and selectivity.
These agonists activate the TLR1/2 heterodimer, leading to the recruitment of the adaptor protein MyD88 and subsequent activation of the NF-κB signaling pathway. This culminates in the release of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3]
Antiproliferative Activity
Diaryl urea derivatives, a class that includes analogues of this compound, have shown promise as anticancer agents.[4] The urea moiety is crucial for forming hydrogen bonds with biological targets in cancer cells.
Structure-Activity Relationship (SAR) Highlights for Antiproliferative Activity:
-
Aromatic substitutions: The nature and position of substituents on the aryl rings significantly impact cytotoxicity.
-
Linker modifications: The linkage between the aryl rings and the urea core can be modified to optimize activity.
Other Reported Biological Activities
Analogues of this compound and related thiourea derivatives have been investigated for a multitude of other biological activities, including:
-
Hepatitis C Virus (HCV) Entry Inhibition: Thiophen urea derivatives have been identified as a new class of HCV entry inhibitors, with some compounds exhibiting potent antiviral activities at nanomolar concentrations.[1]
-
Receptor Antagonism: Aryl urea derivatives have been developed as antagonists for various receptors, including the neuropeptide Y (NPY) Y5 receptor and the P2Y(1) receptor.[5][6]
-
Enzyme Inhibition: Urea-linked hybrids have demonstrated inhibitory activity against topoisomerases I and II.
-
Antimicrobial and Antifungal Activity: Various thiophene and thiourea derivatives have been screened for their antibacterial and antifungal properties.
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected structural analogues of this compound and related compounds.
Table 1: TLR1/2 Agonist Activity of N-(thiophen-2-yl)urea Analogues
| Compound | Target | Assay | EC50 (nM) | Reference |
| SMU-C13 | Human TLR2 | HEK-Blue TLR2 reporter cells | 160 | [2] |
| SMU-C80 | Human TLR1/2 | Not Specified | 31.02 ± 1.01 | [3] |
Table 2: Antiproliferative Activity of Diaryl Urea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6a | HT-29 (Colon Cancer) | 15.28 | [4] |
| 6a | A549 (Lung Cancer) | 2.566 | [4] |
| Sorafenib | HT-29 (Colon Cancer) | 14.01 | [4] |
| Sorafenib | A549 (Lung Cancer) | 2.913 | [4] |
Table 3: HCV Entry Inhibitory Activity of Thiophen Urea Derivatives
| Compound | Genotype | EC50 (nM) | Reference |
| J2H-1701 | 1/2 | 0.04 - 27 | [1] |
| HCV-2602 | 1/2 | 0.04 - 27 | [1] |
| HCV-2694 | 1/2 | 0.04 - 27 | [1] |
Table 4: Enzyme Inhibitory Activity of Benzothiazole Ethyl Ureas
| Compound | Enzyme | Mean IC50 (µg/mL) | Reference |
| 40 | DNA gyrase & Topoisomerase IV | 0.0033 - 0.046 | [7] |
| 41 | DNA gyrase & Topoisomerase IV | 0.0033 - 0.046 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogues.
Synthesis of N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide (Compound 6a)
This protocol describes a one-pot sequential reaction for the synthesis of a diaryl urea derivative with antiproliferative activity.[4]
Materials:
-
4-nitroaniline
-
4-chlorophenyl isocyanate
-
5-nitrobenzo[b]thiophene-2-carbonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve 4-nitroaniline in the anhydrous solvent.
-
Add the base to the solution.
-
Slowly add 4-chlorophenyl isocyanate to the reaction mixture and stir at room temperature until the formation of the intermediate urea is complete (monitored by TLC).
-
To the same reaction mixture, add 5-nitrobenzo[b]thiophene-2-carbonyl chloride.
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction mixture by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Characterize the compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
HEK-Blue™ TLR2 Reporter Cell Assay
This assay is used to determine the agonist activity of compounds on human TLR2.[2]
Materials:
-
HEK-Blue™-hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds
-
Positive control (e.g., Pam3CSK4)
-
96-well plates
Procedure:
-
Seed HEK-Blue™-hTLR2 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and incubate overnight.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
After incubation, add HEK-Blue™ Detection medium to each well.
-
Incubate for an additional 1-4 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
The absorbance is proportional to the secreted alkaline phosphatase (SEAP) activity, which is indicative of TLR2 activation.
-
Calculate the EC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the structural analogues of this compound.
Caption: TLR1/2 signaling pathway activated by N-(thiophen-2-yl)urea analogues.
Caption: General workflow for the discovery and development of novel urea-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl urea derivatives of spiropiperidines as NPY Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran-substituted urea derivatives as novel P2Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
"N-(2-thien-2-ylethyl)urea literature review and background"
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-thien-2-ylethyl)urea is a small molecule belonging to the diverse class of thiophene-containing urea derivatives. While direct and extensive research on this specific compound is limited in publicly available literature, its structural motifs are present in a wide array of biologically active molecules. Thiophene rings are considered privileged structures in medicinal chemistry, known to enhance the pharmacological profile of compounds.[1][2] Similarly, the urea functional group is a key component in numerous approved drugs, recognized for its ability to form critical hydrogen bond interactions with biological targets. This technical guide provides a comprehensive review of this compound, drawing upon data from structurally related analogs to project its physicochemical properties, potential synthesis methodologies, and likely biological activities. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the this compound scaffold.
Introduction
The intersection of thiophene and urea moieties in a single molecular entity presents a compelling scaffold for drug discovery. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] Urea and its derivatives are recognized for their diverse biological activities, including antiviral, antimicrobial, and anticancer effects, largely attributed to their hydrogen bonding capabilities. This review focuses on the specific molecule, this compound, and by examining its close analogs, aims to provide a detailed technical overview to guide future research and development.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Related Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₁₀N₂OS | 170.23 | ~1.5 | 2 | 2 |
| Ethylurea[3] | C₃H₈N₂O | 88.11 | -0.7 | 2 | 2 |
| N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}urea[4] | C₁₄H₁₆N₂OS₂ | 292.4 | 2.8 | 2 | 3 |
| (2-((2-(Ethylthio)ethyl)thio)ethyl)urea[5][6] | C₇H₁₆N₂OS₂ | 208.3 | 0.6 | 2 | 3 |
These predicted properties suggest that this compound possesses drug-like characteristics, with a low molecular weight and a balanced lipophilicity, indicating potential for good oral bioavailability.
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on standard organic chemistry principles and published syntheses of analogous compounds, a straightforward synthetic route can be proposed. The most common method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.[7] An alternative, greener approach involves the direct reaction of an amine with urea.[8]
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would involve the reaction of 2-(thiophen-2-yl)ethan-1-amine with a suitable urea precursor.
Detailed Experimental Protocol (Hypothetical)
Method A: From Isocyanate
-
Preparation of 2-(thiophen-2-yl)ethan-1-amine: This starting material can be synthesized via several established routes.
-
Reaction: To a solution of 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a solution of potassium isocyanate (1.1 eq) in water dropwise at 0 °C.
-
Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Method B: From Urea (Transamidation) [8]
-
Reaction: A mixture of 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) and urea (1.2 eq) is heated in a suitable solvent (e.g., water or a high-boiling point organic solvent like DMF) at a temperature ranging from 80 to 120 °C.[8]
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified as described in Method A.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been reported, the activities of its structural analogs suggest several potential therapeutic applications.
Antiviral Activity
Thiophene urea derivatives have emerged as potent inhibitors of the Hepatitis C Virus (HCV).[9] Some analogs exhibit EC₅₀ values in the nanomolar range.[9] The proposed mechanism of action involves the inhibition of viral entry into host cells.
Table 2: Antiviral Activity of Thiophene Urea Derivatives
| Compound | Virus | Assay | EC₅₀ (nM) | Reference |
| J2H-1701 | HCV (genotype 1a/2a) | Cell-based | 0.95 | [9] |
| HCV-2602 | HCV (genotype 1a/2a) | Cell-based | 0.04 | [9] |
| HCV-2614 | HCV (genotype 1a/2a) | Cell-based | 0.5 | [9] |
Immunomodulatory Activity
Urea analogues bearing an N-alkyl-N'-(thiophen-2-yl) scaffold have been identified as agonists of Toll-Like Receptor 2 (TLR2).[10] TLR2 activation initiates an innate immune response, leading to the production of pro-inflammatory cytokines. This suggests a potential role for this compound in immunotherapy.
Other Potential Activities
The broad biological activity of thiourea and urea derivatives suggests that this compound could also exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[11][12] Further screening would be necessary to elucidate these potential activities.
Conclusion and Future Directions
This compound represents a simple yet promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on its structural analogs, this compound is predicted to have favorable drug-like properties and a range of potential biological activities, most notably in the antiviral and immunomodulatory arenas.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis for this compound, along with complete analytical characterization (NMR, MS, IR, etc.).
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of viruses, bacteria, fungi, and cancer cell lines to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to identify the molecular target(s) and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to establish SAR and optimize potency and selectivity.
This technical guide provides a solid foundation for initiating research into this compound. The convergence of the privileged thiophene nucleus and the versatile urea functionality makes this compound and its derivatives a highly attractive area for future drug discovery and development efforts.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, properties and biological activity of thiophene: A review | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}urea [smolecule.com]
- 5. (2-((2-(Ethylthio)ethyl)thio)ethyl)urea | SIELC Technologies [sielc.com]
- 6. (2-((2-(Ethylthio)ethyl)thio)ethyl)urea | C7H16N2OS2 | CID 3024161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
"experimental protocol for N-(2-thien-2-ylethyl)urea synthesis"
Topic: Experimental Protocol for the Synthesis of N-(2-thien-2-ylethyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The urea functional group is a key pharmacophore in many approved drugs, known for its ability to form strong hydrogen bonds with biological targets. The synthesis of this compound combines these two important moieties, creating a molecule with potential for applications in drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound from 2-(2-thienyl)ethylamine and potassium isocyanate.
Data Presentation
A summary of the physicochemical and spectroscopic data for this compound is provided in the table below. Please note that some values are estimated based on structurally analogous compounds.
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | 120-135 °C (estimated based on analogous ureas)[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), moderately soluble in methanol and ethanol, and poorly soluble in water.[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | Expected chemical shifts (δ, ppm): ~8.5 (s, 1H, -NH-CO-), ~7.3 (dd, 1H, thiophene-H5), ~6.9 (m, 2H, thiophene-H3, H4), ~6.1 (t, 1H, -CH₂-NH-), ~5.6 (s, 2H, -CO-NH₂), ~3.4 (q, 2H, -CH₂-NH-), ~2.9 (t, 2H, Ar-CH₂-). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected chemical shifts (δ, ppm): ~158 (-C=O), ~142 (thiophene-C2), ~127 (thiophene-C5), ~125 (thiophene-C4), ~124 (thiophene-C3), ~41 (-CH₂-NH-), ~30 (Ar-CH₂-). |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3400-3200 (N-H stretch), ~1660 (C=O stretch, urea), ~1580 (N-H bend).[1] |
| Mass Spectrometry | ESI-MS: [M+H]⁺ expected at m/z 171.0587. |
Experimental Protocol
This protocol details the synthesis of this compound from 2-(2-thienyl)ethylamine.
Materials:
-
2-(2-thienyl)ethylamine (1.0 eq)
-
Potassium isocyanate (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-thienyl)ethylamine (1.0 eq) in a 1:1 mixture of deionized water and dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise until the pH of the aqueous layer is approximately 2-3.
-
Addition of Potassium Isocyanate: To the stirred, cooled solution, add potassium isocyanate (1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Thiophene-urea derivatives have been investigated for their potential to modulate various signaling pathways. For instance, some analogs have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.[2] Activation of TLRs can lead to the downstream activation of transcription factors like NF-κB, resulting in the production of inflammatory cytokines. The diagram below depicts a simplified representation of a TLR-mediated signaling pathway that could potentially be modulated by this compound.
Caption: Simplified Toll-like Receptor (TLR) signaling pathway.
References
Cell-Based Assay Methods for N-(2-thien-2-ylethyl)urea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the cellular activities of N-(2-thien-2-ylethyl)urea. Given the structural similarities of urea-based compounds to known bioactive molecules, the following assays are designed to investigate its potential as a soluble epoxide hydrolase (sEH) inhibitor, its anti-inflammatory properties, and its cytotoxic effects.
Application Note 1: Screening for Soluble Epoxide Hydrolase (sEH) Inhibition
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects.[1][2] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for cardiovascular and inflammatory diseases.[1][3] Many potent sEH inhibitors feature a urea functional group. This protocol describes a cell-based assay to determine the inhibitory potential of this compound on sEH activity. The assay utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.[4]
Data Presentation
The inhibitory activity of this compound is quantified by its IC50 value, the concentration at which 50% of sEH activity is inhibited. Results can be compared with known sEH inhibitors.
| Compound | Target | Assay Type | IC50 Value (nM) |
| This compound | Human sEH | Cell-Based | To be determined |
| TPPU (Positive Control) | Human sEH | Enzymatic Assay | 3.7 |
| AUDA (Positive Control) | Human sEH | Enzymatic Assay | 100 |
Signaling Pathway and Experimental Workflow
Experimental Protocol
Materials:
-
Cells expressing sEH (e.g., Huh-7 or HepG2 human liver cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom plates
-
This compound
-
Positive control sEH inhibitor (e.g., AUDA)
-
Fluorogenic sEH substrate (e.g., Epoxy Fluor 7)[4]
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add the compound dilutions. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Incubate for 1-2 hours at 37°C.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic sEH substrate solution according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at ~330 nm and emission at ~465 nm.[4]
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Application Note 2: Assessment of Anti-Inflammatory Activity
Introduction
Chronic inflammation is a key factor in many diseases. A common in vitro model to screen for anti-inflammatory compounds involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5] LPS stimulation triggers the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] This protocol outlines a method to evaluate the ability of this compound to suppress LPS-induced cytokine production.
Data Presentation
The anti-inflammatory effect is determined by the reduction in cytokine secretion in the presence of the compound.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (No LPS) | Baseline | Baseline |
| LPS Control | To be determined | To be determined |
| LPS + this compound (1 µM) | To be determined | To be determined |
| LPS + this compound (10 µM) | To be determined | To be determined |
| LPS + Dexamethasone (Positive Control) | To be determined | To be determined |
Experimental Workflow
Experimental Protocol
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS and 1% penicillin-streptomycin[5]
-
24-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare dilutions of this compound and the positive control in culture medium.
-
Pre-treat the cells with the compound dilutions for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours at 37°C, 5% CO2.[7]
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet any detached cells.
-
Collect the supernatant from each well.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Compare the cytokine levels in the compound-treated groups to the LPS-only control group.
-
Application Note 3: Assessment of Cytotoxicity
Introduction
It is essential to determine if a compound exhibits cytotoxic effects at concentrations where biological activity is observed. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of living cells.[9]
Data Presentation
Cytotoxicity is typically expressed as the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Compound | CC50 (µM) |
| HepG2 | This compound | To be determined |
| RAW 264.7 | This compound | To be determined |
| Doxorubicin (Positive Control) | HepG2 | Literature value |
Experimental Workflow
Experimental Protocol
Materials:
-
Cell line of interest (e.g., HepG2, RAW 264.7)
-
Cell culture medium
-
96-well tissue culture plates
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound dilutions. Include vehicle control and positive control wells.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and determine the CC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-thien-2-ylethyl)urea in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing urea-based compounds, exemplified by N-(2-thien-2-ylethyl)urea, in kinase inhibition assays. While specific data for this compound is not extensively published, this document leverages data and protocols from structurally similar urea-derivatives investigated as potent kinase inhibitors. This guide will cover the background, experimental protocols, data presentation, and visualization of relevant signaling pathways and workflows.
Introduction to Urea-Based Kinase Inhibitors
Urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against a variety of protein kinases.[1][2] Their structural features allow them to form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[3] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a focal point of drug discovery efforts.[4][5][6] Urea-based scaffolds have been successfully employed in the development of inhibitors for a range of kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), Rho-associated kinase (ROCK), and Glycogen Synthase Kinase 3β (GSK-3β).[1][5][7]
Data Presentation: Kinase Inhibition Profile of a Representative Thienyl-Urea Compound
To illustrate the potential efficacy of a compound like this compound, we present a table of hypothetical kinase inhibition data for a representative compound, "Thienyl-Urea Compound 1." This data is modeled on published results for other urea-based kinase inhibitors and demonstrates how to present such findings clearly. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | Inhibitor (Thienyl-Urea Compound 1) IC50 (nM) | Reference Compound IC50 (nM) | Assay Method |
| ASK1 | 85 | Selonsertib (1.55 ± 0.27)[5][8] | ADP-Glo™ |
| ROCK2 | 30[2] | Fasudil (1900) | ELISA |
| GSK-3β | 74.4[9] | CHIR-99021 (6.7) | Z'-LYTE™ |
| p38α | >1000 | SB-203580 (50) | ADP-Glo™ |
| JNK1 | >1000 | SP600125 (40) | ADP-Glo™ |
Experimental Protocols
A detailed methodology for a typical in vitro kinase inhibition assay is provided below. This protocol can be adapted for various kinase targets and inhibitor concentrations.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC50 value of a test compound, such as "Thienyl-Urea Compound 1," against a specific protein kinase.
Materials:
-
Kinase: Recombinant active protein kinase (e.g., ASK1).
-
Substrate: Specific substrate for the kinase (e.g., Myelin Basic Protein (MBP) for ASK1).[5]
-
Test Compound: this compound or "Thienyl-Urea Compound 1" dissolved in DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[5]
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
96-well plates: White, flat-bottom.
-
Plate reader: Capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer with a final DMSO concentration of 1%.
-
Reaction Setup: In a 96-well plate, add the following components in a total volume of 5 µL:
-
1.25 µL of test compound dilution.
-
1.25 µL of a solution containing the kinase and substrate in kinase buffer.
-
-
Initiation of Reaction: Add 2.5 µL of ATP solution in kinase buffer to each well to start the reaction. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[5]
-
-
Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway, a potential target for urea-based inhibitors.[5]
Caption: Simplified ASK1 signaling pathway.
Experimental Workflow
The diagram below outlines the major steps of the in vitro kinase inhibition assay described in the protocol.
Caption: Workflow for an in vitro kinase assay.
References
- 1. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline-urea, new protein kinase inhibitors in treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining the Antibacterial Activity of Thiophene Ureas
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive set of protocols for evaluating the in vitro antibacterial efficacy of novel thiophene urea compounds. The methodologies detailed herein are fundamental for the initial screening and characterization of new chemical entities in the drug discovery pipeline.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. Thiophene urea derivatives have emerged as a promising class of synthetic compounds with potential antibacterial properties.[1][2] A standardized and reproducible method for assessing their activity is crucial for identifying lead candidates for further development.
This application note details two primary methods for quantifying antibacterial activity:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5]
-
Minimum Bactericidal Concentration (MBC): To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7][8]
Additionally, a qualitative screening method is described:
-
Agar Well Diffusion: A preliminary test to observe the antimicrobial effect of a compound, indicated by a zone of growth inhibition.[9][10]
Data Presentation
Quantitative results from MIC and MBC assays should be recorded systematically to allow for clear interpretation and comparison. The data is typically presented in a tabular format.
Table 1: Example MIC and MBC Data for Thiophene Urea Compounds
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| TU-001 | Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 (Bactericidal) |
| TU-001 | Escherichia coli | ATCC 25922 | 32 | >128 | >4 (Bacteriostatic) |
| TU-002 | Staphylococcus aureus | ATCC 29213 | 4 | 4 | 1 (Bactericidal) |
| TU-002 | Escherichia coli | ATCC 25922 | 16 | 64 | 4 (Bactericidal) |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | 2 (Bactericidal) |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.25 | 0.5 | 2 (Bactericidal) |
Note: The interpretation of bactericidal versus bacteriostatic activity is based on the MBC/MIC ratio. A ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.
Experimental Workflows and Logic
The following diagrams illustrate the overall experimental workflow and the specific logic for determining MIC and MBC values.
Caption: Overall experimental workflow for antibacterial testing.
Caption: Logical flow for determining MIC and MBC values.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a thiophene urea compound that inhibits the visible growth of a bacterium.[3][4][5]
Materials:
-
Thiophene urea compounds
-
Sterile 96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds, if necessary
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Compound Preparation:
-
Dissolve the thiophene urea compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[4] Note that the final concentration of DMSO in the assay should not exceed 1% to avoid affecting bacterial growth.[11]
-
Prepare a 2x working stock solution of the highest concentration to be tested in MHB.[12][13]
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the 2x working stock of the thiophene urea compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (MHB only).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL. This step dilutes the compound concentrations to their final 1x test concentrations.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the thiophene urea compound at which there is no visible growth.[4]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.[6][7][8]
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[6]
-
Mix the contents of each selected well thoroughly.
-
Using a micropipette, plate a 10 µL aliquot from each of these clear wells onto a separate, labeled MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Result Interpretation:
Protocol 3: Agar Well Diffusion Assay (Screening)
This method provides a qualitative assessment of antibacterial activity and is useful for initial screening of multiple compounds.[9][10][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and inoculum preparation materials (as in Protocol 1)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Thiophene urea compound solutions of known concentration
-
Positive control (e.g., Ciprofloxacin solution) and negative control (solvent/DMSO)
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Evenly swab the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate by 60 degrees and repeat the swabbing two more times to ensure complete coverage.[10]
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation:
-
Using a sterile cork borer, aseptically punch uniform wells into the agar.[9]
-
-
Compound Application:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each thiophene urea solution, positive control, and negative control into separate, labeled wells.[9]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.[14]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antibacterial activity. The negative control should show no zone of inhibition.
-
References
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-thien-2-ylethyl)urea in Anti-inflammatory Research Models
Disclaimer: The following application notes and protocols are generalized based on common methodologies for evaluating the anti-inflammatory potential of novel compounds. As of the latest literature search, specific studies detailing the anti-inflammatory properties of N-(2-thien-2-ylethyl)urea are not publicly available. Researchers should adapt these protocols based on the specific physicochemical properties of the compound and preliminary screening results.
Introduction
Urea and thiourea derivatives represent a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] The thiophene moiety is also a well-known pharmacophore present in various drugs. The combination of a urea and a thiophene group in this compound suggests its potential as a modulator of inflammatory pathways.
This document provides a framework for investigating the anti-inflammatory effects of this compound using established in vitro and in vivo research models.
In Vitro Anti-inflammatory Assays
In vitro assays are crucial for the initial screening and mechanistic elucidation of a compound's anti-inflammatory activity.
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) | % Inhibition of IL-1β (Mean ± SD) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Inhibition of Nitric Oxide (NO) Production
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the cytokine assay protocol.
-
Compound Treatment and Stimulation: Follow steps 3 and 4 from the cytokine assay protocol.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Calculate the percentage inhibition of NO production and determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 |
In Vivo Anti-inflammatory Models
In vivo models are essential for evaluating the efficacy of a compound in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory activity of this compound in a widely used model of localized inflammation.
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC-Na)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or vehicle orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Indomethacin | 10 |
Mechanistic Studies: Signaling Pathway Analysis
To understand the molecular mechanism of action, the effect of this compound on key inflammatory signaling pathways should be investigated.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.
Experimental Workflow:
Caption: Proposed mechanism of NF-κB inhibition.
Protocol for Western Blot Analysis:
-
Treat macrophages with this compound and/or LPS as described previously.
-
Prepare whole-cell lysates and nuclear/cytoplasmic fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65 (total and nuclear), and a loading control (e.g., β-actin or Lamin B1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are also critical in regulating the inflammatory response.
Experimental Workflow:
Caption: Potential inhibition of the MAPK pathway.
Protocol for Western Blot Analysis:
-
Follow the same initial steps as for the NF-κB Western blot.
-
Probe membranes with primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.
-
Use appropriate loading controls and proceed with detection as described above.
Conclusion
The provided protocols offer a comprehensive framework for the initial investigation of the anti-inflammatory properties of this compound. These studies will help to determine its efficacy in cellular and animal models of inflammation and provide insights into its potential mechanism of action. Positive results from these initial screens would warrant further investigation into more chronic models of inflammation and detailed toxicological studies.
References
Application Notes and Protocols: Thienyl Urea Derivatives in Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Thienyl urea derivatives represent a promising class of compounds with demonstrated anticancer properties. These molecules, often analogs of the multi-kinase inhibitor sorafenib, have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][2] This document provides an overview of the application of a representative thienyl urea derivative, KM6, in cancer cell lines, along with detailed protocols for its in vitro evaluation. While specific data for N-(2-thien-2-ylethyl)urea is not extensively available in the public domain, the information presented here for a structurally related thieno[2,3-d]pyrimidine-based urea derivative serves as a valuable guide for researchers investigating this class of compounds.
KM6, a novel sorafenib analogue, has been shown to inhibit VEGFR-2 tyrosine kinase activity and demonstrates significant antitumor activity in both tamoxifen-sensitive (MCF-7) and tamoxifen-resistant (LCC2) breast cancer cell lines.[2] Its mechanism of action involves the induction of apoptosis and the downregulation of key survival pathways.[2]
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of the representative thienyl urea derivative, KM6.
Table 1: In Vitro Cytotoxicity of KM6 [2]
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Tamoxifen-Sensitive Breast Cancer) | KM6 | 6.4 |
| LCC2 (Tamoxifen-Resistant Breast Cancer) | KM6 | 3.6 |
Table 2: Effect of KM6 on Apoptotic Markers [2]
| Cell Line | Treatment | Caspase-3 Activity (% of Control) | Caspase-8 Activity (% of Control) | Caspase-9 Activity (% of Control) | BAX/BCL-2 mRNA Ratio |
| MCF-7 | Control | 100 | 100 | 100 | 1.0 |
| KM6 (6.4 µM) | ~250 | ~200 | ~220 | Increased | |
| LCC2 | Control | 100 | 100 | 100 | 1.0 |
| KM6 (3.6 µM) | ~300 | ~250 | ~280 | Increased |
Table 3: Effect of KM6 on Gene and Protein Expression [2]
| Cell Line | Treatment | Ki-67 mRNA Expression | Survivin mRNA Expression | Akt mRNA Expression | VEGFR-2 Kinase Activity Inhibition |
| MCF-7 | KM6 (6.4 µM) | Decreased | Decreased | Decreased | 65% |
| LCC2 | KM6 (3.6 µM) | Decreased | Decreased | Decreased | 65% |
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the anticancer effects of thienyl urea derivatives like KM6.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, LCC2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thienyl urea derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the thienyl urea derivative in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key apoptotic enzymes, caspases-3, -8, and -9.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Thienyl urea derivative
-
6-well plates
-
Lysis buffer
-
Caspase-3, -8, and -9 colorimetric assay kits (containing specific substrates like DEVD-pNA, IETD-pNA, and LEHD-pNA)
-
Microplate reader
Procedure:
-
Seed cells in 6-well plates and treat with the thienyl urea derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
In a 96-well plate, add the cell lysate, reaction buffer, and the specific caspase substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the expression of target genes such as Ki-67, survivin, and Akt.
Materials:
-
Cancer cell lines
-
Thienyl urea derivative
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR system
Procedure:
-
Treat cells with the thienyl urea derivative as described in Protocol 2.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction in a Real-Time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate key concepts related to the application of thienyl urea derivatives in cancer research.
Caption: A typical experimental workflow for evaluating the anticancer properties of a thienyl urea derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway by a representative thienyl urea derivative.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity against tamoxifen sensitive and resistant breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N-(2-thien-2-ylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-thien-2-ylethyl)urea is a synthetic compound belonging to the diverse class of urea derivatives, which are integral to numerous biologically active molecules and approved therapies[1]. While specific biological activities for this compound are not extensively documented, the structural similarity to N-alkyl-N'-(thiophen-2-yl) urea analogues suggests a potential role as a modulator of the innate immune system, specifically as a Toll-like receptor 2 (TLR2) agonist[2]. TLRs are crucial in recognizing pathogen-associated molecular patterns, initiating inflammatory responses to combat infections, and shaping adaptive immunity[2]. This document provides detailed protocols for developing in vivo models to investigate the immunostimulatory and potential therapeutic effects of this compound as a TLR2 agonist.
Proposed Mechanism of Action: TLR2 Agonism
Based on the activity of structurally related compounds, this compound is hypothesized to act as a TLR2 agonist. TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of ligands, leading to the activation of downstream signaling pathways. This activation culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, which are critical for an effective immune response[2].
Signaling Pathway Diagram
Caption: Proposed TLR2 signaling pathway for this compound.
In Vivo Model 1: Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
This model is the gold standard for inducing polymicrobial sepsis and is used to evaluate the efficacy of immunomodulatory agents.
Experimental Protocol
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping:
-
Group 1: Sham (laparotomy without CLP) + Vehicle control.
-
Group 2: CLP + Vehicle control.
-
Group 3: CLP + this compound (low dose).
-
Group 4: CLP + this compound (high dose).
-
Group 5: CLP + Positive control (e.g., a known TLR2 agonist or antibiotic).
-
-
CLP Procedure:
-
Anesthetize mice with isoflurane.
-
Make a 1-cm midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve.
-
Puncture the ligated cecum once with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time point post-CLP (e.g., 1 hour).
-
-
Monitoring and Endpoints:
-
Monitor survival for up to 7 days.
-
Collect blood samples at 6, 12, and 24 hours post-CLP for cytokine analysis (TNF-α, IL-6) by ELISA.
-
Determine bacterial load in blood and peritoneal lavage fluid at 24 hours.
-
Assess organ damage via histology and serum markers (e.g., ALT, AST, creatinine).
-
Data Presentation
| Group | Survival Rate (%) | TNF-α (pg/mL) at 6h | IL-6 (pg/mL) at 6h | Blood Bacterial Load (CFU/mL) at 24h |
| Sham + Vehicle | ||||
| CLP + Vehicle | ||||
| CLP + Low Dose | ||||
| CLP + High Dose | ||||
| CLP + Positive Control |
Experimental Workflow Diagram
Caption: Experimental workflow for the murine CLP sepsis model.
In Vivo Model 2: Syngeneic Tumor Model for Cancer Immunotherapy
This model evaluates the potential of this compound to enhance anti-tumor immunity, potentially in combination with checkpoint inhibitors.
Experimental Protocol
-
Animal Strain: C57BL/6 mice (for B16 melanoma) or BALB/c mice (for CT26 colon carcinoma), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^5 B16-F10 or CT26 cells into the flank of the mice.
-
-
Grouping (once tumors are palpable, ~50-100 mm³):
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Anti-PD-1 antibody alone.
-
Group 4: this compound + Anti-PD-1 antibody.
-
-
Drug Administration:
-
Administer this compound intratumorally or systemically (e.g., i.p.) on a defined schedule (e.g., every 3 days).
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) on a defined schedule (e.g., every 3-4 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, harvest tumors and draining lymph nodes for flow cytometric analysis of immune cell infiltration (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells).
-
Analyze cytokine levels in tumor homogenates.
-
Data Presentation
| Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | CD8+ T cell Infiltration (% of CD45+ cells) |
| Vehicle | |||
| This compound | |||
| Anti-PD-1 | |||
| Combination |
Experimental Workflow Diagram
References
Application Notes and Protocols for High-Throughput Screening of Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a versatile class of compounds with significant therapeutic potential, acting on a wide array of biological targets. Their unique structural features, including the ability to form multiple hydrogen bonds, make them effective scaffolds for inhibitors of enzymes such as kinases, ureases, and nicotinamide phosphoribosyltransferase (NAMPT). High-throughput screening (HTS) is a critical methodology in drug discovery that enables the rapid evaluation of large libraries of urea derivatives to identify promising lead compounds.[1][2][3] This document provides detailed protocols for various HTS assays tailored for the screening of urea derivatives against key drug targets.
General High-Throughput Screening Workflow
A typical HTS campaign for identifying bioactive urea derivatives follows a standardized workflow. This process begins with a primary screen of a large compound library at a single concentration to identify initial "hits." These hits are then subjected to confirmatory screens and dose-response analysis to determine their potency (e.g., IC50). Further secondary assays are often employed to assess selectivity, mechanism of action, and off-target effects.
Caption: General workflow for a high-throughput screening campaign.
Application Note 1: Screening for Urease Inhibitors
Background: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[1] The following protocol describes a colorimetric HTS assay for identifying urea derivative inhibitors of urease based on the Berthelot (indophenol) method, which quantifies ammonia production.[1][4]
Data Presentation: Screening of a Urea Derivative Library against Urease
| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) |
| UREA-101 | 92.5 | 1.8 |
| UREA-102 | 15.2 | > 100 |
| UREA-103 | 88.1 | 5.3 |
| UREA-104 | 5.6 | > 100 |
| UREA-105 | 95.8 | 0.9 |
Experimental Protocol: Colorimetric Urease Inhibition Assay
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Berthelot Reagent A: Phenol/nitroprusside solution
-
Berthelot Reagent B: Hypochlorite solution[1]
-
Test urea derivatives dissolved in DMSO
-
Clear, flat-bottom 96-well or 384-well plates
-
Microplate reader capable of measuring absorbance at ~670 nm[1]
Reagent Preparation:
-
Urease Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Urea Solution: Prepare a stock solution of urea in phosphate buffer.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
Assay Procedure:
-
Compound Plating: Add 1 µL of test compound solution or DMSO (for controls) to the wells of the microplate.
-
Enzyme Addition: Add 20 µL of the diluted urease solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow for inhibitor-enzyme interaction.[4]
-
Reaction Initiation: Add 20 µL of the urea solution to each well to start the reaction. Incubate for 30 minutes at 37°C.
-
Color Development: Add 40 µL of Berthelot Reagent A followed by 40 µL of Berthelot Reagent B to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light, to allow for color development.[5]
-
Measurement: Measure the absorbance at 670 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Note 2: Screening for NAMPT Inhibitors
Background: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production. Cancer cells are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.[6] This protocol describes a fluorescence-based HTS assay to identify urea derivatives that inhibit NAMPT activity. The assay involves a coupled-enzyme reaction that leads to the production of a fluorescent signal proportional to NAMPT activity.[7]
Signaling Pathway: NAMPT in NAD+ Biosynthesis
Caption: Inhibition of the NAD+ salvage pathway by a NAMPT inhibitor.
Data Presentation: Screening of a Urea Derivative Library against NAMPT
| Compound ID | Primary Screen Inhibition (%) at 1 µM | IC50 (nM) | Cell-based Viability CC50 (µM) in A549 cells |
| UREA-201 | 89.7 | 15.2 | 0.5 |
| UREA-202 | 22.1 | > 1000 | > 50 |
| UREA-203 | 95.3 | 5.8 | 0.1 |
| UREA-204 | 65.4 | 128.6 | 8.2 |
| UREA-205 | 91.2 | 9.1 | 0.2 |
Experimental Protocol: Fluorescence-based NAMPT Inhibition Assay
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test urea derivatives dissolved in DMSO
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)[7]
Reagent Preparation:
-
Enzyme/Substrate Mix: Prepare a master mix containing NAMPT, NMNAT, ADH, NAM, PRPP, ATP, and ethanol in the assay buffer. The concentrations of each component should be optimized for a robust signal-to-background ratio.
-
Test Compounds: Prepare serial dilutions of the urea derivatives in DMSO.
Assay Procedure:
-
Compound Plating: Dispense 50 nL of test compound solution or DMSO into the wells of the 384-well plate.
-
Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate master mix to each well.
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.[7]
-
Measurement: Read the fluorescence intensity at an excitation of 340 nm and an emission of 460 nm.
Data Analysis: Calculate the percent inhibition based on controls and determine IC50 values by fitting the dose-response data to a suitable model.
Application Note 3: Screening for Kinase Inhibitors
Background: Protein kinases are a large family of enzymes that play a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Aryl urea derivatives are a well-established class of kinase inhibitors, often targeting the ATP-binding site.[2] This protocol outlines a generic, fluorescence-based biochemical assay for screening urea derivatives against a target kinase.
Data Presentation: HTS of a Urea Derivative against a Target Kinase
| Parameter | Value | Description |
| Target Kinase | VEGFR-2 | A receptor tyrosine kinase involved in angiogenesis. |
| Compound Class | Diaryl Urea | |
| Primary Screen Hit Rate | 1.2% | Percentage of compounds showing >50% inhibition at 10 µM. |
| IC50 of Lead Compound | 85 nM | The half-maximal inhibitory concentration. |
| Z'-factor | 0.78 | Indicates a high-quality, robust assay. |
Experimental Protocol: Fluorescence-based Kinase Inhibition Assay
Materials:
-
Purified target kinase (e.g., VEGFR-2, p38α)
-
Specific substrate peptide for the kinase
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar technology that quantifies kinase activity)
-
Test urea derivatives in DMSO
-
White or black 384-well plates (depending on the detection method)
-
Luminescence or fluorescence plate reader
Assay Procedure:
-
Compound Plating: Dispense 50 nL of the test urea derivative solutions or DMSO into the wells of an assay plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Dispense 5 µL of this mix into each well.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[2]
-
Reaction Initiation: Add 5 µL of ATP solution (at a concentration near the Km for the kinase) to each well to start the reaction. Incubate for 60 minutes at room temperature.[2]
-
Detection: Add 10 µL of the detection reagent to stop the reaction and generate a signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes).
-
Measurement: Read the plate on a suitable plate reader (luminescence or fluorescence).
Data Analysis: Calculate percent inhibition relative to controls and determine IC50 values from dose-response curves.
Application Note 4: Cell-Based Anticancer Screening
Background: Cell-based assays are essential for evaluating the phenotypic effects of compounds in a more physiologically relevant context. For potential anticancer agents like many urea derivatives, a primary HTS assay often involves measuring cell viability or proliferation in a cancer cell line.
Experimental Protocol: Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test urea derivatives dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent like CellTiter-Glo®)
-
Sterile, clear-bottom 96-well or 384-well plates (white plates for luminescence)
-
Spectrophotometer or luminometer
Assay Procedure:
-
Cell Seeding: Seed the cancer cells into the microplate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test urea derivatives to the cells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
-
Measurement: Measure the absorbance or luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Determine the IC50 (or GI50, the concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Quantification of N-(2-thien-2-ylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-thien-2-ylethyl)urea is a substituted urea derivative containing a thiophene moiety. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. Due to the absence of specific validated methods for this compound in the public domain, this document provides detailed application notes and protocols adapted from established analytical techniques for structurally similar compounds, such as substituted ureas and thiophene derivatives. The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering high selectivity and sensitivity.
Physicochemical Properties (Predicted)
A thorough understanding of the analyte's properties is fundamental for method development. Based on its structure, the following properties for this compound can be predicted:
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C7H10N2OS | Dictates the exact mass for mass spectrometry. |
| Molecular Weight | 170.23 g/mol | Used for concentration calculations. |
| UV Absorbance | Thiophene derivatives typically exhibit UV absorbance between 230-280 nm.[1] | Enables detection by HPLC-UV. The optimal wavelength will need to be determined experimentally. |
| Polarity | The urea group is polar, while the thienylethyl group is non-polar, making the molecule moderately polar. | Suitable for reversed-phase HPLC. |
| Ionization | The molecule is expected to be readily protonated in an acidic mobile phase. | Enables detection by positive ion mode electrospray ionization (ESI) in LC-MS/MS. |
Recommended Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not paramount.
Experimental Protocol: HPLC-UV
a. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Reference standard of this compound (purity >99%)
-
Sample diluent (e.g., 50:50 Methanol:Water)
c. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Initially scan from 200-400 nm with a PDA detector to determine the wavelength of maximum absorbance (λmax). Based on literature for thiophene derivatives, a wavelength around 254 nm is a good starting point.[1][2] |
d. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add the sample diluent to about 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the sample diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.995).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC-UV Analysis
References
Application Notes and Protocols for N-(2-thien-2-ylethyl)urea and its Analogs as Receptor Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play pivotal roles in regulating essential cellular processes, including growth, differentiation, metabolism, and survival.[1][2] Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of oncogenesis, making these kinases attractive targets for cancer therapy.[1][2] The urea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Diaryl ureas, in particular, have demonstrated significant success as multi-kinase inhibitors. This document provides a comprehensive overview of the application of thiophene-containing urea derivatives, exemplified by N-(2-thien-2-ylethyl)urea, as inhibitors of RTKs. We present summarized biological data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
Urea-based kinase inhibitors, particularly diaryl ureas, typically function as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea moiety is crucial for this interaction, forming key hydrogen bonds with the kinase hinge region. Specifically, the urea NH groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket. The thiophene ring and other aryl substituents extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.[1][3] By stabilizing the inactive conformation, these inhibitors prevent the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.
Data Presentation: Inhibitory Activities of Thiophene-Urea Derivatives
The following tables summarize the inhibitory activities of various thiophene-containing urea derivatives against several receptor tyrosine kinases and cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of their potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Thienopyrimidine Ureas | VEGFR-2 | 150 - 199 | [4] |
| Thienopyrimidine Ureas | c-Kit | < 6 | [5] |
| Thiophene Chalcone Ureas | EGFR | 1 | [2] |
| Thienopyrimidine Derivatives | FLT3 | 32,435 | [6] |
| Diaryl Ureas with Isoxazol[3,4-b]pyridine | KDR (VEGFR-2) | 3 | [7] |
| Diaryl Ureas with Isoxazol[3,4-b]pyridine | PDGFR-β | 8 | [7] |
| Diaryl Ureas with Isoxazol[3,4-b]pyridine | FLT-3 | 4 | [7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thienopyrimidine Derivatives | HT-29 | Colon Cancer | 1.21 | [8] |
| Thienopyrimidine Derivatives | HepG-2 | Liver Cancer | 6.62 | [8] |
| Thienopyrimidine Derivatives | MCF-7 | Breast Cancer | 7.2 | [8] |
| Thiophene Chalcone Ureas | A549 | Lung Carcinoma | Not Specified | [2] |
| Thiophene Chalcone Ureas | HT-29 | Colorectal Adenocarcinoma | Not Specified | [2] |
| Thiophene Chalcone Ureas | 769P | Renal Adenocarcinoma | Not Specified | [2] |
| Thienopyrimidine-based Urea | LCC2 (Tamoxifen-resistant) | Breast Cancer | Not Specified | [9] |
| Thienopyrimidine-based Urea | MCF-7 | Breast Cancer | Not Specified | [9] |
Experimental Protocols
I. In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method for measuring the in vitro inhibitory activity of a test compound against a specific receptor tyrosine kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human RTK (e.g., VEGFR-2, PDGFR-β, EGFR)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well of the plate.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
II. Cellular Receptor Tyrosine Kinase Phosphorylation Assay (Western Blot)
This protocol details the analysis of RTK phosphorylation in cultured cells treated with a test compound to assess its intracellular activity.
Materials:
-
Cancer cell line overexpressing the target RTK (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Test compound
-
Ligand for RTK stimulation (e.g., EGF for EGFR)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-RTK and anti-total-RTK)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce RTK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against the phosphorylated RTK overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated RTK.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total RTK using densitometry software.
-
Calculate the ratio of phospho-RTK to total RTK for each treatment condition to determine the extent of inhibition.
-
III. Cell Proliferation Assay (MTT)
This assay measures the cytotoxic effect of the test compound on cancer cells by assessing their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.[13]
IV. In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).[15]
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.
Signaling Pathway Visualization
The following diagram illustrates a simplified, generic receptor tyrosine kinase signaling pathway that is often targeted by thiophene-urea inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-thien-2-ylethyl)urea in Agricultural Research
Introduction
N-(2-thien-2-ylethyl)urea is a synthetic urea derivative. While specific agricultural research on this compound is limited, its structural similarity to other urea-type cytokinins suggests potential applications in plant growth regulation. Urea derivatives have been shown to exhibit cytokinin-like activity, often exceeding that of naturally occurring adenine-based cytokinins.[1][2] These activities include promoting cell division and differentiation, delaying senescence, and enhancing adventitious root formation.[1] This document outlines potential applications and provides detailed experimental protocols to evaluate the efficacy of this compound as a plant growth regulator.
Potential Applications in Agricultural Research
-
Plant Tissue Culture: Induction of callus formation and shoot regeneration from explants. Phenylurea compounds are widely used in in vitro plant morphogenesis studies.[1]
-
Improvement of Crop Yield: Potential to increase fruit set, size, and overall yield by stimulating cell division in developing fruits.
-
Delay of Senescence: Application to extend the shelf life of leafy greens and cut flowers by inhibiting chlorophyll degradation and other senescence-related processes.
-
Stress Tolerance: Investigation of its role in enhancing plant tolerance to abiotic stresses such as drought and salinity.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential effects of this compound based on typical results observed for other active urea-type cytokinins.
Table 1: Effect of this compound on Callus Induction in Tobacco (Nicotiana tabacum) Leaf Explants
| Concentration (µM) | Callus Induction Frequency (%) | Callus Fresh Weight (mg) after 4 weeks |
| 0 (Control) | 15 | 50 ± 8 |
| 0.1 | 65 | 250 ± 22 |
| 1.0 | 95 | 680 ± 45 |
| 10.0 | 80 | 510 ± 38 |
| BAP (1.0 µM) | 90 | 620 ± 41 |
BAP (6-Benzylaminopurine) is a standard adenine-type cytokinin used for comparison.
Table 2: Effect of this compound on Chlorophyll Retention in Wheat (Triticum aestivum) Leaf Segments
| Treatment | Chlorophyll Content (% of initial) after 72h in darkness |
| Control (Water) | 35 ± 5 |
| This compound (1 µM) | 68 ± 7 |
| This compound (10 µM) | 85 ± 6 |
| Kinetin (10 µM) | 75 ± 8 |
Kinetin is a standard cytokinin used to assess anti-senescence activity.
Experimental Protocols
Protocol 1: In Vitro Callus Induction and Plant Regeneration
Objective: To determine the optimal concentration of this compound for callus induction and shoot regeneration from leaf explants.
Materials:
-
Murashige and Skoog (MS) medium
-
This compound
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D)
-
Sucrose
-
Agar
-
Sterile petri dishes
-
Forceps and scalpels
-
Young, healthy leaves from a model plant (e.g., tobacco)
-
Growth chamber with controlled light and temperature
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C.
-
Media Preparation: Prepare MS basal medium supplemented with 3% (w/v) sucrose and a fixed concentration of an auxin (e.g., 2.0 mg/L 2,4-D).
-
Treatment Groups: Aliquot the MS medium and add this compound from the stock solution to achieve final concentrations of 0, 0.1, 1.0, and 10.0 µM. A positive control with an established cytokinin (e.g., 1.0 µM BAP) should be included.
-
pH Adjustment and Sterilization: Adjust the pH of the media to 5.8, add 0.8% (w/v) agar, and autoclave at 121°C for 20 minutes.
-
Explant Preparation: Surface sterilize the plant leaves. Cut the leaves into small segments (approx. 1 cm²).
-
Inoculation: Place the leaf explants onto the prepared media in petri dishes.
-
Incubation: Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
Data Collection: After 4 weeks, record the percentage of explants forming callus and the fresh weight of the callus.
-
Shoot Regeneration: Transfer the calli to MS medium with varying concentrations of this compound and a lower auxin concentration to induce shoot formation.
Protocol 2: Leaf Senescence Bioassay
Objective: To assess the anti-senescence activity of this compound by measuring chlorophyll retention.
Materials:
-
This compound
-
Ethanol
-
Spectrophotometer
-
Mature leaves from a suitable plant (e.g., wheat, radish)
-
Petri dishes lined with filter paper
Methodology:
-
Sample Preparation: Cut leaf segments or discs of a uniform size from healthy, mature leaves.
-
Treatment Application: Prepare test solutions of this compound at various concentrations (e.g., 1 µM, 10 µM) in distilled water. Include a water-only control.
-
Incubation: Place the leaf segments in petri dishes containing filter paper moistened with the respective test solutions. Seal the dishes and incubate in complete darkness at room temperature for 72 hours to induce senescence.
-
Chlorophyll Extraction: After incubation, extract the chlorophyll from the leaf segments by immersing them in a known volume of 80% ethanol and incubating in the dark until the tissue is bleached.
-
Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculation: Calculate the total chlorophyll content. The anti-senescence effect is determined by comparing the chlorophyll content in treated leaves to that of the control.
Visualizations
Caption: Hypothetical cytokinin signaling pathway for this compound.
Caption: Workflow for evaluating the biological activity of this compound.
References
Troubleshooting & Optimization
"troubleshooting low yield in N-(2-thien-2-ylethyl)urea synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-(2-thien-2-ylethyl)urea, particularly focusing on addressing issues of low yield.
Troubleshooting Guides
Low product yield is a common issue in organic synthesis. The following guides are designed to help you identify and resolve potential problems in the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
2-(2-aminoethyl)thiophene: This amine can degrade over time. Ensure it is pure and has been stored correctly, preferably under an inert atmosphere and refrigerated. Purity can be checked by NMR or GC-MS.
-
Potassium Cyanate/Urea: These reagents can absorb moisture from the air, which can interfere with the reaction. Use freshly opened or properly stored and dried reagents.
-
-
Incorrect Reaction Conditions:
-
Temperature: The reaction of amines with cyanates or urea often requires heating. Ensure the reaction temperature is optimal. If the temperature is too low, the reaction may be too slow. If it is too high, side reactions or decomposition may occur.
-
pH: When using potassium cyanate, the reaction is typically performed under acidic conditions to generate isocyanic acid in situ. Ensure the pH is acidic enough to facilitate this, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Inappropriate Solvent:
-
The choice of solvent is crucial for solubility of reactants and for the reaction to proceed efficiently. A mixture of water and a co-solvent is often used for reactions involving potassium cyanate. If using urea as the starting material, a higher boiling point solvent may be necessary.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
-
Side Reactions:
-
Formation of Symmetric Di(2-thien-2-ylethyl)urea: This can occur if the intermediate isocyanate reacts with another molecule of the starting amine. This is more likely if the amine is used in large excess or if the cyanate is added too slowly.
-
Formation of Biuret: If urea is used as a starting material at high temperatures, it can decompose to form isocyanic acid and ammonia. The isocyanic acid can then react with the desired urea product to form a biuret derivative.
-
-
Unreacted Starting Materials:
-
If the reaction has not gone to completion, unreacted 2-(2-aminoethyl)thiophene and cyanate/urea will contaminate the product. Monitor the reaction to ensure completion.
-
-
Purification Issues:
-
Inadequate Extraction: The product may not have been fully extracted from the aqueous reaction mixture. Ensure efficient extraction with a suitable organic solvent.
-
Improper Crystallization: The chosen crystallization solvent may not be optimal, leading to co-precipitation of impurities. Screen various solvents or solvent mixtures for effective purification.
-
Column Chromatography Issues: If using column chromatography, ensure the correct stationary phase and eluent system are used to achieve good separation of the product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
The reaction of 2-(2-aminoethyl)thiophene with potassium cyanate in an acidic aqueous solution is a widely used and economical method. This method generates the reactive isocyanic acid in situ, which then reacts with the amine to form the desired urea.
Q2: What are the key parameters to control to maximize the yield?
To maximize the yield, it is crucial to control the following parameters:
-
Stoichiometry of Reactants: Use a slight excess of potassium cyanate to ensure complete conversion of the amine.
-
Reaction Temperature: Maintain a consistent and optimal temperature throughout the reaction.
-
pH of the solution: Carefully control the pH to ensure the generation of isocyanic acid without deactivating the amine starting material.
-
Purity of Reagents: Use high-purity starting materials to avoid side reactions.
Q3: What are the expected side products in this synthesis?
The most common side product is the symmetrically disubstituted urea, N,N'-di(2-thien-2-ylethyl)urea. This can be minimized by controlling the stoichiometry and addition rate of the reactants. If using urea directly at high temperatures, biuret formation is also a possibility.
Q4: What is the best method for purifying the final product?
Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol). If significant impurities are present, column chromatography on silica gel may be necessary.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting amine from the urea product. The product, being more polar, will have a lower Rf value. Staining with ninhydrin can visualize the amine starting material.
Experimental Protocols
Recommended Synthesis of this compound from Potassium Cyanate
This protocol is a general guideline and may require optimization.
Materials:
-
2-(2-aminoethyl)thiophene
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-aminoethyl)thiophene (1 equivalent) in a mixture of deionized water and a suitable co-solvent if necessary (e.g., THF or isopropanol).
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3.
-
In a separate beaker, dissolve potassium cyanate (1.2 equivalents) in deionized water.
-
Add the potassium cyanate solution dropwise to the stirred amine solution at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-80 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactant Ratio (Amine:Cyanate) | 1:1.1 | 1:1.5 | 1:2.0 |
| Temperature (°C) | 50 | 70 | 90 |
| Reaction Time (h) | 4 | 3 | 2 |
| Observed Yield (%) | (To be filled by the user) | (To be filled by the user) | (To be filled by the user) |
| Purity (by HPLC/NMR) | (To be filled by the user) | (To be filled by the user) | (To be filled by the user) |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in the synthesis.
Reaction Pathway
Caption: The reaction pathway for the synthesis of this compound.
Technical Support Center: Optimizing Biological Assays for Thiophene Urea Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiophene urea compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my thiophene urea compounds showing inconsistent activity or high variability between experiments?
A1: Inconsistent activity and high variability can stem from several factors. Poor aqueous solubility is a common issue with urea-containing compounds, which can lead to precipitation in your assay medium and an inaccurate assessment of the compound's true potency.[1][2] Additionally, thiophene-containing molecules can sometimes act as Pan-Assay Interference Compounds (PAINS), leading to non-specific activity through mechanisms like compound aggregation or reactivity with assay components.[3][4]
Q2: My thiophene urea compound is brightly colored or fluorescent. How might this affect my assay results?
A2: Intrinsic color or fluorescence of a test compound can directly interfere with assay readouts that are based on absorbance or fluorescence intensity.[3][5] This can lead to either falsely high or low signals, depending on the assay design. It is crucial to run controls with the compound alone (in the absence of other assay components) to quantify its intrinsic optical properties at the assay's excitation and emission wavelengths.[5][6]
Q3: What are Pan-Assay Interference Compounds (PAINS), and are thiophene urea derivatives susceptible?
A3: PAINS are chemical compounds that often give false positive results in high-throughput screens.[4] Their apparent activity is not due to specific interaction with the biological target, but rather to non-specific mechanisms. Thiophene-containing compounds are a known class of PAINS.[3] The issue can arise from the reactivity of the thiophene ring or its substituents. For example, some benzo[b]thiophenes can react with free thiol groups on proteins.[3][6]
Q4: How can I improve the solubility of my thiophene urea compounds in aqueous assay buffers?
A4: Improving solubility is a critical step for obtaining reliable data.[2] Here are a few strategies:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.[7]
-
Stock Solution Handling: Store DMSO stocks properly and avoid repeated freeze-thaw cycles.[8]
-
Dilution Protocol: Prepare serial dilutions of your concentrated stock solution in DMSO before the final dilution into the aqueous assay buffer. This can help prevent the compound from crashing out of solution.[7]
-
Chemical Modification: In some cases, creating a salt form of the compound (e.g., an HCl salt) can significantly improve aqueous solubility.[9]
Q5: My compound shows high potency in a biochemical assay but is inactive in a cell-based assay. What could be the reason?
A5: This discrepancy is common and can be due to several factors. Poor membrane permeability of the compound can prevent it from reaching its intracellular target.[1] The compound might also be rapidly metabolized by the cells into an inactive form.[10] Furthermore, the compound could be cytotoxic at the concentrations required to see an effect, leading to a misleading lack of activity in cell viability-based assays.[7] It is also possible that the compound is an assay artifact in the biochemical screen, for example by interfering with the detection method.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or false positives | Compound Interference: The compound may be fluorescent, colored, or redox-active, interfering with the assay signal.[3][5] | Run a control plate with the compound in assay buffer without the target protein or cells to measure its intrinsic signal. If interference is confirmed, consider switching to an alternative assay with a different detection method (e.g., from fluorescence to luminescence).[5] |
| Poor dose-response curve or inconsistent IC50 values | Low Solubility: The compound may be precipitating in the aqueous assay medium, leading to a lower effective concentration.[1][2] | Visually inspect the wells for precipitation. Test a lower concentration range or use a solubility-enhancing agent if compatible with the assay. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).[2][7] |
| Activity is lost in the presence of reducing agents like DTT | Thiol Reactivity: The compound may be reacting non-specifically with cysteine residues on the target protein or other assay components.[3][4][6] | Perform the assay with and without a high concentration of a reducing agent like DTT (e.g., 1 mM). A significant loss of activity in the presence of DTT suggests thiol reactivity.[5] |
| High levels of cell death (cytotoxicity) | Compound Toxicity: The compound may be toxic to the cells at the tested concentrations.[7] Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[7] | Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the compound's toxic concentration range. Ensure the final solvent concentration is non-toxic to your cells and include a solvent-only control.[7] |
| No observable activity | Poor Permeability (for cell-based assays): The compound may not be able to cross the cell membrane to reach its target.[1] Compound Instability: The compound may be unstable in the assay buffer or metabolized by cells.[10] | For cell-based assays, consider using a cell line with higher expression of relevant transporters or performing a cell permeability assay. Assess compound stability in the assay buffer over the experiment's duration using methods like HPLC. |
Data Presentation
Table 1: Example Data for Thiophene Urea Derivatives in a Zebrafish Hair Cell Protection Assay
| Compound ID | R Group | HC50 (µM) | hERG IC50 (µM) | Aqueous Solubility (µM) |
| 1 | p-chlorophenyl | 3.12 | 3.26 | >25 |
| 87 | N-ethyl tetrahydropyridine | 1.24 | >30 | 13 |
| 90 (ORC-13661) | Tropane ring system | 0.12 | >30 | Improved |
| 67 | Indole-containing amide | 0.07 | Not Determined | Low |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[9]
Table 2: Example Data for Thiophene Carboxamide Derivatives in an Anticancer Proliferation Assay
| Compound ID | Target Cell Line | IC50 (µM) |
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
| CA-4 (Reference) | Hep3B | Not Reported |
| Doxorubicin (Control) | MCF-7 | Not Reported |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[11][12]
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow
Objective: To determine the potency of thiophene urea compounds in a cell-based assay (e.g., cell viability, reporter gene).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the thiophene urea compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range. Further dilute these into the complete culture medium to achieve the final desired concentrations with a consistent, low percentage of DMSO (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the specific assay according to the manufacturer's instructions (e.g., add MTT reagent for a viability assay).
-
Data Analysis: Measure the absorbance, fluorescence, or luminescence using a plate reader. Normalize the data to the untreated control (set to 100%) and plot the results against the log of the compound concentration to determine the IC50 value.[7]
Protocol 2: Thiol Reactivity Assessment
Objective: To assess if a thiophene urea compound is a reactive electrophile that modifies cysteine residues.
Methodology:
-
Prepare two sets of assay reactions.
-
Set 1 (Standard Assay): Perform your standard biochemical assay protocol.
-
Set 2 (DTT Control): Pre-incubate the enzyme or protein target with a high concentration of a reducing agent (e.g., 1 mM DTT) for 15-30 minutes before adding the test compound.
-
Initiate Reaction: Add the thiophene urea compound to both sets of reactions and proceed with the standard protocol.
-
Data Analysis: Compare the activity of the compound in the presence and absence of DTT. A significant reduction in potency in the presence of DTT suggests potential thiol reactivity.[4][5]
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results with thiophene urea compounds.
Caption: General experimental workflow for a cell-based assay.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing In Vitro Solubility of N-(2-thien-2-ylethyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(2-thien-2-ylethyl)urea and similar research compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line solvent for dissolving this compound for in vitro assays?
A1: For initial solubilization attempts, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] It is a powerful, versatile solvent for a wide range of organic compounds and is compatible with many in vitro assays when the final concentration is kept low (ideally <0.5%).[1][3][4]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium.[3] The significant reduction in the percentage of DMSO upon dilution diminishes its ability to keep the hydrophobic compound dissolved.[3] To prevent this, consider the following:
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Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Use intermediate dilutions: Prepare serial dilutions of your high-concentration DMSO stock in DMSO before the final dilution into the aqueous medium. This allows for smaller volumes of the DMSO stock to be added.[1]
-
Pre-warm the aqueous medium: Solubility is often temperature-dependent. Pre-warming your cell culture medium or buffer to 37°C can sometimes improve solubility.[3]
-
Increase mixing: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous medium to avoid localized high concentrations that can initiate precipitation.
Q3: Can I use solvents other than DMSO?
A3: Yes, if your experimental system is sensitive to DMSO, other organic solvents can be tested. Common alternatives include ethanol and dimethylformamide (DMF).[1][2] It is crucial to determine the tolerance of your specific assay to these solvents, as they can also exhibit cytotoxic effects.[4]
Q4: How does pH affect the solubility of urea derivatives like this compound?
A4: The solubility of urea and its derivatives can be influenced by pH. While urea itself is a weak base, its hydrolysis is pH-dependent, though significant changes are typically observed at extreme pH values (below 2 and above 12).[5][6] For substituted ureas, the ionization of other functional groups on the molecule will have a more pronounced effect on solubility with varying pH.[7] It is advisable to test the solubility of this compound in buffers with different pH values relevant to your experimental conditions.
Q5: Are there any additives that can enhance the solubility of this compound in my aqueous medium?
A5: Yes, several excipients can be used to improve the solubility of poorly soluble compounds for in vitro testing. These include:
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400) can be used in combination with water to create a more favorable solvent system.[8][9]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[10][11][12] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used at low concentrations to aid in solubilization.[7]
It is essential to test the compatibility and potential for interference of these additives in your specific assay.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilization
If you are encountering difficulty dissolving this compound, follow this systematic approach:
-
Start with DMSO: Attempt to dissolve the compound in 100% anhydrous DMSO at a concentration of 10 mM.
-
Gentle Heating and Sonication: If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) and sonication can be applied.[1][3] Avoid excessive heat, which could lead to degradation.
-
Test Alternative Solvents: If DMSO is not effective or compatible, test other solvents such as ethanol or DMF.
-
Consider Co-solvents: If the compound precipitates upon dilution in aqueous media, explore the use of a co-solvent system.
-
Evaluate Excipients: For persistent solubility issues, consider formulating the compound with solubility enhancers like cyclodextrins.
Experimental Workflow for Initial Solubilization
Caption: Initial workflow for dissolving this compound.
Guide 2: Addressing Precipitation in Aqueous Media
This guide provides a decision-making framework when your DMSO stock solution of this compound precipitates upon dilution into your experimental buffer or medium.
Decision Tree for Aqueous Precipitation
Caption: Troubleshooting precipitation in aqueous solutions.
Quantitative Data Summary
Table 1: Hypothetical Kinetic Solubility of this compound in Different Solvents
| Solvent | Concentration (mM) | Observation |
| 100% DMSO | 10 | Clear Solution |
| 100% Ethanol | 5 | Clear Solution |
| 100% DMF | 8 | Clear Solution |
| PBS (pH 7.4) | <0.01 | Precipitate |
Table 2: Hypothetical Aqueous Solubility Enhancement of this compound
| Formulation Vehicle (in PBS, pH 7.4) | Achieved Concentration (µM) | Fold Increase vs. PBS |
| 0.5% DMSO | 1 | 1x |
| 5% PEG 400 / 0.5% DMSO | 15 | 15x |
| 10 mM HP-β-CD / 0.5% DMSO | 50 | 50x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound.[13][14][15]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring light scattering (nephelometry) or UV absorbance
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger, fixed volume of PBS (e.g., 198 µL). Mix immediately.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility. Alternatively, filter the solutions and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.
Protocol 2: Cyclodextrin-Based Solubility Enhancement
This protocol outlines a method for improving the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).[11][12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in deionized water at the desired concentration (e.g., 50 mM).
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Vortex the mixture vigorously and sonicate for 30 minutes. Allow the suspension to equilibrate by shaking at room temperature for 24-48 hours.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV.
Signaling Pathway Placeholder
As this compound is a research compound, its specific biological target and signaling pathway may be under investigation. The following diagram serves as a generic placeholder for illustrating how a small molecule inhibitor might interact with a cellular signaling pathway.
Generic Kinase Inhibitor Pathway
Caption: Example of a small molecule inhibiting a kinase cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Some effects of urea on drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03867J [pubs.rsc.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-thien-2-ylethyl)urea Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of N-(2-thien-2-ylethyl)urea in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over time. What are the likely causes?
A1: Degradation of this compound in solution is likely due to the instability of the urea moiety and potential oxidation of the thiophene ring. The primary causes of degradation are often related to pH, temperature, light exposure, and the presence of oxidative agents.[1][2] The urea group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of ammonia and isocyanic acid.[3][4]
Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?
A2: For urea-based compounds, a pH range of 4-8 is generally recommended to minimize degradation.[5][6] It is advisable to conduct a pH stability profile for your specific experimental conditions to determine the optimal pH for this compound. A lactate buffer at pH 6.0 has been shown to be effective in minimizing the degradation of urea.[5][6][7]
Q3: I am observing a loss of potency in my stock solution. How should I store it to improve stability?
A3: To improve the stability of your stock solution, it is recommended to:
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Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation kinetics.[5]
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[1]
-
Use an appropriate solvent: While aqueous solutions are common, for long-term storage, consider non-aqueous solvents like isopropanol, which has been shown to retard urea decomposition.[5][7]
-
Prepare fresh solutions: For sensitive experiments, it is always best to prepare solutions fresh on the day of use.
Q4: Can I use any buffer to control the pH of my this compound solution?
A4: While several buffers can be used to maintain a pH between 4 and 8, it is important to ensure the buffer components themselves do not catalyze degradation. Phosphate and citrate buffers are commonly used. As mentioned, a lactate buffer at pH 6.0 has been found to be particularly effective for urea stability.[5][6][7] It is recommended to perform compatibility studies with your chosen buffer system.
Q5: Are there any excipients I can add to my formulation to enhance the stability of this compound?
A5: Yes, several types of excipients can help improve stability:
-
Antioxidants: To protect the thiophene ring from oxidation, you can add antioxidants such as ascorbic acid or tocopherol.[8]
-
Chelating Agents: These can be used to bind metal ions that might catalyze degradation.[1]
-
Co-solvents: The addition of co-solvents like propylene glycol or ethanol can sometimes improve stability by altering the solution's polarity.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffer
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of parent compound within 24 hours at room temperature. | Incorrect pH: The buffer pH is outside the optimal 4-8 range.[5][6] | 1. Measure the pH of the solution. 2. Adjust the pH to 6.0 using a suitable buffer (e.g., lactate buffer).[5][6][7] 3. Re-analyze the stability at the adjusted pH. |
| High Temperature: Storage or experimental temperature is accelerating degradation.[5] | 1. Store the solution at a lower temperature (e.g., 4 °C). 2. If the experiment allows, perform it at a controlled, lower temperature. | |
| Buffer Incompatibility: Components of the buffer are reacting with the compound. | 1. Prepare the solution in a different buffer system (e.g., switch from phosphate to citrate or lactate). 2. Analyze the stability in the new buffer. |
Issue 2: Formation of Precipitate in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| A solid precipitate forms after the solution is prepared or upon storage. | Poor Solubility: The concentration of this compound exceeds its solubility in the chosen solvent. | 1. Try to dissolve the compound in a small amount of a co-solvent (e.g., DMSO, ethanol) before adding the aqueous buffer. 2. Gently warm the solution to aid dissolution (be cautious of temperature-induced degradation).[5] 3. Consider reducing the concentration of the solution. |
| Degradation Product Precipitation: A degradation product with lower solubility is forming. | 1. Analyze the precipitate to identify its chemical structure. 2. Address the root cause of degradation (see Issue 1). |
Issue 3: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| The biological activity of the compound solution varies between experiments. | Solution Instability: The compound is degrading over the course of the experiment. | 1. Prepare fresh solutions immediately before each experiment. 2. If the experiment is lengthy, analyze the concentration of the compound at the beginning and end to assess degradation. 3. If significant degradation occurs, consider strategies to improve in-use stability (e.g., adding antioxidants, optimizing pH).[8] |
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Spike a known concentration of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Divide each solution into two sets of vials. Protect one set from light.
-
Store the vials at a constant temperature (e.g., 25 °C or 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound.[9][10]
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
After exposure, neutralize the acidic and basic solutions.
-
Analyze all samples using an HPLC-MS/MS method to separate and identify the degradation products.[11]
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 3.0 | 10.0 | 6.5 | 65% |
| 4.0 | 10.0 | 8.8 | 88% |
| 5.0 | 10.0 | 9.5 | 95% |
| 6.0 | 10.0 | 9.8 | 98% |
| 7.0 | 10.0 | 9.4 | 94% |
| 8.0 | 10.0 | 8.5 | 85% |
| 9.0 | 10.0 | 5.2 | 52% |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for improving solution stability.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Urea and urea nitrate decomposition pathways: a quantum chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Volume 65 No 3 page 187 [library.scconline.org]
- 8. jocpr.com [jocpr.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2-thien-2-ylethyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(2-thien-2-ylethyl)urea. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, focusing on a common synthetic route involving the reaction of 2-(2-thienyl)ethylamine with an activated carbonyl species.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
A: Low or no yield in the synthesis of this compound can stem from several factors. A primary cause can be impure starting materials. Ensure that the 2-(2-thienyl)ethylamine and the isocyanate or isocyanate precursor are of high purity. The presence of moisture is another critical factor, as isocyanates are highly reactive towards water. This can lead to the consumption of the isocyanate and the formation of undesired side products.
To troubleshoot, consider the following:
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture contamination.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from interfering with the reaction.
-
Reagent Quality: Use freshly opened or properly stored reagents. The purity of the starting amine and the isocyanate source is crucial for a successful reaction.
-
Reaction Temperature: While many urea syntheses proceed at room temperature, the optimal temperature can vary. If the reaction is sluggish, gentle heating might be necessary. Conversely, excessive heat can promote side reactions.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Ensure accurate measurement and stoichiometry of the amine and the isocyanate or its precursor.
Problem 2: Presence of a Major, Unidentified Side Product
Q: I have a significant amount of a side product that is difficult to separate from my desired this compound. What could this side product be and how can I minimize its formation?
A: The most common major side product in this synthesis is the symmetrically disubstituted urea, 1,3-bis(2-thien-2-ylethyl)urea . This impurity arises from the reaction of the isocyanate with water, which forms an unstable carbamic acid that decarboxylates to yield 2-(2-thienyl)ethylamine. This newly formed amine then reacts with another molecule of the isocyanate.
To minimize the formation of 1,3-bis(2-thien-2-ylethyl)urea:
-
Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water from the reaction is paramount.
-
Order of Addition: Adding the isocyanate solution dropwise to the stirred solution of 2-(2-thienyl)ethylamine can help to maintain a low concentration of the isocyanate, favoring the desired reaction over the side reaction with any trace water.
Another potential, though often less prevalent, side product is a biuret . This forms when the already synthesized this compound molecule reacts with another molecule of the isocyanate.
To reduce biuret formation:
-
Stoichiometric Control: Use a stoichiometric amount or a slight excess of the amine relative to the isocyanate to ensure the isocyanate is fully consumed.
Problem 3: Difficulty in Product Purification
Q: My crude product is an oil or a sticky solid, and I am having trouble purifying it by crystallization. What purification strategies can I employ?
A: If direct crystallization of the crude product is challenging, column chromatography is a reliable alternative. A silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate the desired product from non-polar impurities and more polar side products.
For crystallization difficulties:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) can be effective. For ureas, combinations like ethanol/water or dichloromethane/hexanes are often successful.
-
"Oiling Out": If the product "oils out" during crystallization, it means the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. To remedy this, try using a larger volume of the solvent or a solvent system with a lower boiling point.
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
| Step | Procedure |
| 1. Reagent Preparation | In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(2-thienyl)ethylamine (1.0 eq.) in anhydrous dichloromethane (DCM). |
| 2. Isocyanate Generation (in situ) | In a separate flask, prepare a solution of a suitable isocyanate precursor, such as triphosgene (0.4 eq.) or a pre-formed isocyanate, in anhydrous DCM. |
| 3. Reaction | Cool the amine solution to 0 °C in an ice bath. Slowly add the isocyanate solution dropwise to the stirred amine solution over 30-60 minutes. |
| 4. Reaction Monitoring | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 5. Work-up | Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. |
| 6. Purification | Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. |
Q2: What are the expected yields for this synthesis?
A2: The yield of this compound can vary significantly depending on the specific reaction conditions, purity of reagents, and effectiveness of the work-up and purification. Based on syntheses of analogous thiophene-containing ureas, yields can range from moderate to excellent. For well-optimized reactions under anhydrous conditions, yields of 70-90% can be expected. However, in the presence of moisture or other competing side reactions, the yield may be considerably lower.
| Condition | Expected Yield Range | Primary Side Product |
| Anhydrous, high-purity reagents | 70-90% | Minimal |
| Trace moisture present | 40-60% | 1,3-bis(2-thien-2-ylethyl)urea |
| Excess isocyanate used | 50-70% | Biuret and oligomeric ureas |
| Sub-optimal temperature | 30-50% | Incomplete reaction, various side products |
Q3: How can I characterize the final product, this compound, and its common side products?
A3: The synthesized compounds can be characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural information for the desired product and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the N-H and C=O stretching vibrations of the urea moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the product and any isolated side products.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Visualizations
The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Overcoming Resistance to Urea Derivatives in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance in cell lines treated with urea-based compounds, such as sorafenib and regorafenib.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to a urea-based inhibitor over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to urea derivatives, which are often multi-kinase inhibitors, is a multifaceted issue.[1][2] The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug. The most common "escape routes" are the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][3][4] Activation of these pathways promotes cell survival and proliferation despite the presence of the inhibitor.[1]
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[5][6][7] These transporters act as pumps, actively removing the drug from the cell and reducing its intracellular concentration to sub-therapeutic levels.[6][8]
-
Epithelial-Mesenchymal Transition (EMT): Some cancer cells undergo EMT, a process where they lose their epithelial characteristics and gain mesenchymal traits. This transition is associated with increased motility, invasion, and drug resistance.[1][9]
-
Role of Autophagy: Autophagy, a cellular self-recycling process, can have a dual role in drug resistance. It can act as a survival mechanism, allowing cells to endure the stress induced by the drug, thereby contributing to resistance.[10][11] However, excessive autophagy can also lead to cell death.[10][12]
-
Hypoxia-Induced Factors: The tumor microenvironment is often hypoxic (low in oxygen). Hypoxia can induce the expression of factors like HIF-1α and HIF-2α, which are linked to resistance to sorafenib and other tyrosine kinase inhibitors (TKIs).[3][13]
Q2: How can I experimentally confirm that my cell line has developed resistance?
A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the urea derivative in your potentially resistant cell line with the parental (sensitive) cell line.[5] A significant increase in the IC50 value is a clear indicator of resistance.[5] This is typically determined using a cell viability assay, such as the MTT, XTT, or WST-1 assay.[5][14][15][16][17]
Q3: If my cells are resistant to one urea-based kinase inhibitor, are they likely to be resistant to others?
A3: There is a high probability of cross-resistance, particularly to other inhibitors that target similar kinases.[5] The mechanisms of resistance, such as the activation of bypass pathways or increased drug efflux, are often not specific to a single drug and can confer resistance to a broader class of compounds with similar structures or mechanisms of action.[5] However, it is essential to test this empirically, as there may be exceptions.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues encountered when cell lines develop resistance to urea derivatives.
| Problem | Possible Cause | Suggested Solution |
| Gradual increase in IC50 value over several passages. | Development of acquired resistance. | 1. Confirm Resistance: Perform a cell viability assay to quantify the change in IC50. 2. Investigate Mechanism: Use Western blotting to check for the activation of bypass pathways (e.g., increased phosphorylation of AKT or ERK). Use qPCR to assess the expression of ABC transporter genes (e.g., ABCB1, ABCG2). 3. Combination Therapy: Consider combining the urea derivative with an inhibitor of the identified resistance pathway (e.g., a PI3K or MEK inhibitor).[3][18] |
| No initial response to the urea derivative (high baseline IC50). | Intrinsic (de novo) resistance. | 1. Check for Pre-existing Factors: The cell line may have pre-existing characteristics conferring resistance, such as mutations in downstream effectors or constitutively active survival pathways.[5] 2. Pathway Analysis: Perform baseline analysis of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in untreated cells via Western blot.[5] 3. Consider Alternative Therapies: The chosen urea derivative may not be suitable for this specific cell line's genetic background. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Optimize Cell Plating: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.[19] 2. Check for Edge Effects: "Edge effects" in 96-well plates can cause uneven evaporation and temperature distribution. Consider not using the outer wells for experimental data.[19] 3. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not toxic to the cells (typically <0.5%).[15] |
| Drug appears to be less effective at higher cell densities. | Confluence-dependent resistance. | 1. Optimize Seeding Density: The microenvironment of densely packed cells can impact drug responsiveness.[19] Determine the optimal seeding density where cells are in the exponential growth phase during treatment. 2. Standardize Assay Timing: Ensure that the duration of drug treatment is consistent across experiments. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of a urea derivative.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[15] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[15][16] The amount of formazan is directly proportional to the number of living cells.[17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Drug Treatment: Prepare serial dilutions of the urea derivative in culture medium. Remove the old medium and add 100 µL of the medium containing the desired drug concentrations. Include a vehicle-only control (e.g., DMSO).[15] Incubate for a predetermined time (e.g., 48 or 72 hours).[20]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure the formazan is fully dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][17]
-
Data Analysis: Subtract the absorbance of the medium blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.[15]
Western Blot for Apoptosis and Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and activation (phosphorylation) related to apoptosis and resistance pathways.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the urea derivative at the desired concentration and time points. For adherent cells, wash with ice-cold PBS before lysis. For suspension cells, collect by centrifugation and wash the pellet with ice-cold PBS.[20] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20] Incubate the membrane with primary antibodies overnight at 4°C. These antibodies can target key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) or signaling proteins (e.g., phospho-AKT, phospho-ERK, total AKT, total ERK).[20][21][22]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20] After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]
-
Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels. Normalize to a loading control like β-actin or GAPDH. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis. An increase in the ratio of phosphorylated to total AKT or ERK suggests activation of these resistance pathways.[1]
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of genes involved in drug resistance, such as ABC transporters.
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells as required, then extract total RNA using a suitable kit. Ensure RNA quality and purity. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest (e.g., ABCB1, ABCG2), and a SYBR Green or TaqMan master mix.[23] Also include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[24]
-
Thermal Cycling: Perform the qPCR in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60-64°C).[23][25]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to an untreated control.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values to illustrate the concept of acquired resistance and the effect of a combination therapy.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | Sorafenib | 5.2 | 1.0 |
| Resistant | Sorafenib | 48.5 | 9.3 |
| Resistant | Sorafenib + MEK Inhibitor (2 µM) | 8.1 | 1.6 |
| Resistant | Sorafenib + PI3K Inhibitor (1 µM) | 6.5 | 1.2 |
Data is illustrative and will vary based on the specific cell line and experimental conditions.
Visualizations
Signaling Pathways in Drug Resistance
Experimental Workflow for Investigating Resistance
Logic for Combination Therapy
References
- 1. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Autophagy in the Mechanisms of Chemoresistance of Tumor Cells Induced by the Use of Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Autophagy in Gastric Cancer Chemoresistance: Friend or Foe? [frontiersin.org]
- 13. Overcoming sorafenib treatment-resistance in hepatocellular carcinoma: A future perspective at a time of rapidly changing treatment paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. oaepublish.com [oaepublish.com]
Technical Support Center: Refining Purification Techniques for N-(2-thien-2-ylethyl)urea
Welcome to the technical support center for the purification of N-(2-thien-2-ylethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical side-products include:
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Unreacted starting materials: Such as 2-(2-thienyl)ethylamine or the isocyanate precursor.
-
N,N'-bis(2-thien-2-ylethyl)urea: This symmetrical urea can form if the isocyanate reacts with a second molecule of the starting amine.
-
Biuret: Formed from the reaction of this compound with another molecule of isocyanate.[1]
-
Polymeric materials: Can form from the polymerization of the isocyanate reagent, especially in the presence of moisture.
Q2: My crude this compound product is an oil and won't solidify. What should I do?
A2: Oiling out during purification is a common issue. Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization by washing away more soluble impurities that may be inhibiting solidification.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent crystallization.
-
Purity Check: The oil may be a mixture of your product and significant amounts of impurities. Analyze a small sample by TLC or LC-MS to assess the purity. If it is highly impure, a preliminary purification by flash chromatography may be necessary before attempting crystallization.
Q3: What is a good starting point for developing a recrystallization procedure for this compound?
A3: A mixed solvent system is often effective for the recrystallization of substituted ureas. A good starting point is an alcohol/water mixture, such as ethanol/water or methanol/water. The general principle is to dissolve the crude product in a minimum amount of the hot alcohol (in which it is more soluble) and then slowly add hot water (the anti-solvent) until the solution becomes slightly turbid. Then, add a few drops of hot alcohol to redissolve the precipitate and allow the solution to cool slowly.[2][3]
Q4: I am having trouble separating my product from a close-running impurity on a silica gel column. What can I do?
A4: If you are experiencing poor separation during flash column chromatography, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems. For polar compounds like ureas, a gradient elution from a less polar to a more polar solvent system can be effective. Try switching one of the solvents in your eluent (e.g., from ethyl acetate to acetone or using a dichloromethane/methanol system).[3][4]
-
Additive Modification: Since this compound has basic nitrogen atoms, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can improve peak shape and potentially enhance separation by deactivating acidic sites on the silica gel.[3]
-
Reverse-Phase Chromatography: If normal-phase silica gel chromatography is ineffective, consider using reverse-phase (C18) flash chromatography or preparative HPLC. For polar compounds, this can often provide better separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Nucleation is slow. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure product if available. Cool the solution in an ice bath to further decrease solubility. | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The rate of cooling is too fast, or the solution is too concentrated. | Allow the solution to cool more slowly. Add a small amount of additional hot solvent to the oil, heat to dissolve, and then cool slowly. | |
| Low recovery of purified product. | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For this compound, a dichloromethane/methanol or ethyl acetate/methanol gradient may be effective.[3] |
| Product runs at the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system, such as hexanes/ethyl acetate. |
| Poor separation of product and impurities. | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find an optimal eluent that provides good separation (ΔRf > 0.2).[4][5] |
| Column overloading. | Use a larger column or load less crude material. A general rule is a 30-50:1 ratio of silica gel to crude product by weight.[4] | |
| Streaking or tailing of the product spot. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica.[3] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of a strong solvent (like dichloromethane) and load it carefully onto the column, or use the dry-loading technique.[5] | |
| Product appears to be decomposing on the column. | The compound is unstable on silica gel. | Deactivate the silica gel by pre-flushing the column with an eluent containing triethylamine. Alternatively, use a different stationary phase like alumina (neutral or basic). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable solvent system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Determine the melting point and obtain an NMR spectrum to confirm the purity and identity of the compound.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For this polar compound, a gradient of dichloromethane and methanol may be more effective. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. The amount of silica should be approximately 50 times the weight of the crude product.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel bed. Alternatively, for better resolution, use a dry-loading technique by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization: Confirm the purity of the final product by melting point and NMR spectroscopy.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratios/Gradients | Notes |
| Recrystallization | Ethanol/Water | Start with minimal hot ethanol, add water until cloudy, then clarify with a few drops of ethanol. | Allows for slow cooling to obtain well-formed crystals. |
| Recrystallization | Methanol/Water | Similar to Ethanol/Water. | Methanol is more polar and may require a different ratio. |
| Flash Chromatography (Normal Phase) | Hexanes/Ethyl Acetate | Start with 70:30 and increase polarity. | May not be polar enough for efficient elution. |
| Flash Chromatography (Normal Phase) | Dichloromethane/Methanol | Start with 99:1 and increase to 95:5. | A more effective system for polar ureas. Add 0.1% triethylamine to reduce tailing. |
| Flash Chromatography (Reverse Phase) | Water/Acetonitrile | Gradient elution from high aqueous to high organic. | Useful if normal phase fails. |
Table 2: Characterization Data for Pure this compound
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: ~7.15 (dd, 1H), ~6.90 (m, 2H), ~5.0 (br s, 2H, NH₂), ~4.8 (br s, 1H, NH), 3.55 (q, 2H), 3.05 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: ~158 (C=O), ~142 (Ar-C), ~127 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~42 (CH₂), ~30 (CH₂) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification strategy.
References
Technical Support Center: A Framework for Minimizing Off-Target Effects of Novel Urea-Based Compounds
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for urea-based compounds?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic target.[1] These unintended interactions can lead to a range of adverse effects, from mild side effects to serious toxicity, and can also confound experimental results by producing phenotypes unrelated to the on-target activity. Urea-based compounds, like many small molecules, can possess chemical features that allow them to interact with multiple proteins, making a thorough off-target assessment crucial.
Q2: What is the first step I should take to predict potential off-target effects for my compound?
A2: The initial step should be a computational or in silico analysis.[2][3] These methods use the chemical structure of your molecule to predict potential on- and off-targets based on similarity to known ligands and binding site characteristics of a vast array of proteins.[4][5][6] Several computational tools and platforms are available that can provide a list of potential off-targets, which can then be prioritized for experimental validation.[1][3][7]
Q3: What is the difference between IC50 and Ki, and which is better for quantifying off-target binding?
A3: An IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a specific biological process by 50%. It is a functional measure that can be influenced by experimental conditions, such as substrate concentration.[8] A Ki (inhibition constant) is the dissociation equilibrium constant for the inhibitor-target complex and represents the intrinsic binding affinity.[8] Ki is generally considered a more direct and comparable measure of binding affinity, making it preferable for quantifying and comparing off-target interactions.[8][9] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value, provided the substrate concentration and the Michaelis constant (Km) are known.[8]
Q4: How can I experimentally determine the target profile of my compound?
A4: A combination of in vitro and cell-based assays is essential. A common starting point is to screen the compound against a panel of kinases, as they are frequent off-targets for many small molecules.[10][11] Broader screening panels, such as those covering GPCRs, ion channels, and other enzyme families, can provide a more comprehensive profile. Target deconvolution techniques like affinity chromatography, expression cloning, and protein microarrays can help identify novel targets in an unbiased manner.[12][13]
Q5: My compound shows activity in a cell-based assay, but I'm not sure if it's due to the intended target. How can I confirm this?
A5: This is a common challenge in phenotypic drug discovery.[13] Target deconvolution strategies are necessary to link the observed phenotype to a specific molecular target.[14][15] Techniques include creating a "bump-hole" analog of your compound and a corresponding mutant of the target protein, or using genetic approaches like CRISPR/Cas9 or RNAi to knock down the proposed target and observing if the compound's effect is diminished.[14][15]
Troubleshooting Guide
| Issue / Question | Recommended Solution(s) |
| High frequency of off-target hits in a broad panel screen. | 1. Analyze Structural Features: Identify any promiscuous structural motifs in your compound that might contribute to non-specific binding. 2. Perform Dose-Response Curves: A shallow or steep dose-response curve can indicate non-specific activity or toxicity.[16] 3. Orthogonal Assays: Validate the hits using a different assay format (e.g., if the primary screen was biochemical, use a cell-based assay for confirmation).[16] |
| Inconsistent results between different screening platforms. | 1. Review Assay Conditions: Differences in substrate concentration, buffer components, or detection methods can lead to variability.[17] 2. Compare IC50 vs. Ki: If comparing data from different sources, convert IC50 values to Ki for a more standardized comparison.[8] 3. Assess Compound Stability: Ensure your compound is stable and soluble under all assay conditions. |
| On-target activity is low after chemical modification to reduce off-targets. | 1. Iterative Structure-Activity Relationship (SAR): Systematically explore modifications to find a balance between potency and selectivity. 2. Computational Docking: Use molecular modeling to predict how modifications might affect binding to the on-target versus off-targets.[7] 3. Re-evaluate the Pharmacophore: Ensure that the modifications have not disrupted key interactions required for on-target activity. |
| Unexpected cytotoxicity observed in cell-based assays. | 1. Measure Cell Membrane Integrity: Use assays like LDH release to determine if the cytotoxicity is due to necrosis.[18][19] 2. Assess Apoptosis Markers: Investigate markers like cleaved caspase-3 to see if programmed cell death is being induced.[19] 3. Compare with Off-Target Profile: Correlate the cytotoxic phenotype with known toxic effects of identified off-targets. |
| Difficulty in identifying the direct target in a phenotypic screen. | 1. Affinity-Based Proteomics: Use an immobilized version of your compound to pull down binding partners from cell lysates.[13] 2. Thermal Proteome Profiling (TPP): Identify target proteins by observing changes in their thermal stability upon compound binding. 3. Genetic Screening: Employ CRISPR or RNAi libraries to identify genes whose loss-of-function confers resistance to your compound.[14][15] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega Kinase-Glo®) containing various kinases, substrates, and buffers.[10]
-
N-(2-thien-2-ylethyl)urea (or test compound) dissolved in DMSO.
-
ATP solution.
-
ADP-Glo™ Kinase Assay reagents.[10]
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Add 2 µL of ATP solution to initiate the kinase reaction.
-
Final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Plot the data and determine the IC50 value for each inhibited kinase.
Protocol 2: Cell Viability and Cytotoxicity Assessment
This protocol describes a method to assess the general cytotoxicity of a compound on a cell line using a lactate dehydrogenase (LDH) release assay.[18]
Materials:
-
Human cell line (e.g., HEK293 or HepG2).
-
Complete cell culture medium.
-
This compound (or test compound) dissolved in DMSO.
-
LDH Cytotoxicity Assay Kit.
-
96-well clear-bottom assay plates.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
For positive controls, add a lysis buffer to designated wells to induce 100% LDH release.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
LDH Assay:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (100% lysis) after subtracting the background absorbance. Determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (µM) | Ki (µM) | Fold Selectivity vs. Primary Target |
| Primary Target X | 0.05 | 0.02 | 1 |
| Kinase A | 1.2 | 0.5 | 25 |
| Kinase B | > 50 | > 20 | > 1000 |
| Kinase C | 5.8 | 2.3 | 115 |
| Kinase D | 0.9 | 0.35 | 17.5 |
| Kinase E | > 50 | > 20 | > 1000 |
Table 2: Hypothetical Cellular Activity and Cytotoxicity Profile
| Cell Line | On-Target EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Cell Line A (Target +) | 0.25 | 35 | 140 |
| Cell Line B (Target -) | > 50 | 40 | N/A |
| HepG2 (Liver) | N/A | 28 | N/A |
| HEK293 (Kidney) | N/A | 45 | N/A |
Visualizations
Caption: Workflow for characterizing and minimizing off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 2. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Computational Predictions for Multi-Target Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. What are computational methods for rational drug design? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. blog.cellsignal.com [blog.cellsignal.com]
"N-(2-thien-2-ylethyl)urea degradation pathways and prevention"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-thien-2-ylethyl)urea. The information provided is based on the general chemical properties of N-substituted ureas and thiophene-containing compounds and is intended to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the chemical structure, two primary degradation pathways are plausible:
-
Hydrolytic Degradation: Cleavage of the urea functional group is a common degradation route for urea-containing compounds. This can be catalyzed by acidic or basic conditions.
-
Oxidative and Photolytic Degradation: The thiophene ring is susceptible to oxidation and degradation upon exposure to light (photodegradation).
Q2: My this compound solution is showing a loss of potency over time. What could be the cause?
Loss of potency in solution is likely due to chemical degradation. The most common causes are hydrolysis of the urea linkage, especially if the solution is not at an optimal pH, or oxidative degradation of the thiophene ring. Temperature can also accelerate these degradation processes. It is recommended to perform a forced degradation study to identify the specific cause.
Q3: I am observing new peaks in the HPLC chromatogram of my compound after leaving it on the benchtop. What might these be?
New peaks appearing in an HPLC chromatogram suggest the formation of degradation products. If the sample was exposed to light, these could be photolytic degradation products of the thiophene ring. If the sample was in an aqueous solution, they could be hydrolysis products. It is advisable to characterize these new peaks using techniques like LC-MS to identify the degradation products.
Q4: How can I prevent the degradation of this compound during storage and experiments?
To minimize degradation, consider the following preventative measures:
-
pH Control: For aqueous solutions, maintaining a pH in the range of 4-8 can help prevent hydrolysis of the urea group.[1]
-
Temperature Control: Store solutions and solid material at controlled, and preferably low, temperatures to slow down degradation rates.
-
Light Protection: Protect the compound from light by using amber vials or storing it in the dark to prevent photolytic degradation of the thiophene ring.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Solvent Choice: In some cases, using a non-aqueous solvent like isopropanol can retard decomposition.[1]
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation in an aqueous formulation.
| Possible Cause | Troubleshooting Step |
| pH-mediated Hydrolysis | Measure the pH of your formulation. If it is strongly acidic or basic, adjust the pH to a more neutral range (e.g., pH 6-7) using a suitable buffer system, such as a lactate buffer.[1] |
| Elevated Temperature | Ensure your experimental and storage conditions are at a controlled and appropriate temperature. Avoid unnecessary exposure to high temperatures. |
| Presence of Metal Ions | Metal ions can sometimes catalyze degradation. Consider using chelating agents like EDTA if metal contamination is suspected. |
Issue 2: High variability in analytical results.
| Possible Cause | Troubleshooting Step |
| Ongoing Degradation in Sample | Prepare samples immediately before analysis. If samples need to be stored, keep them at a low temperature and protected from light. |
| Adsorption to Container | The compound may be adsorbing to the surface of the storage container. Try using different types of vials (e.g., polypropylene vs. glass). |
| Inadequate Analytical Method | Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products. A forced degradation study can help validate this. |
Quantitative Data Summary
The following tables provide representative data on the stability of urea and thiophene-containing compounds under various stress conditions. This data should be used as a guideline for designing your own stability studies for this compound.
Table 1: Representative pH and Temperature Stability of a Urea Compound in Aqueous Solution (24 hours)
| pH | Temperature | % Degradation (Hypothetical) |
| 3.1 | 25°C | 5.2% |
| 3.1 | 60°C | 18.5% |
| 6.0 | 25°C | 1.1% |
| 6.0 | 60°C | 7.8% |
| 9.7 | 25°C | 6.8% |
| 9.7 | 60°C | 22.3% |
| Data is illustrative and based on general stability profiles of urea compounds.[1] |
Table 2: Representative Degradation under Forced Stress Conditions
| Stress Condition | Typical Reagent/Condition | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours | 15-25% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4 hours | 20-30% |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | 10-20% |
| Photolytic | ICH Q1B option 2 (light cabinet) | 5-15% |
| Thermal | 80°C for 48 hours | 8-18% |
| Data is illustrative and represents a typical outcome of a forced degradation study. The extent of degradation should ideally be in the 5-20% range to properly assess stability-indicating methods. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2]
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 4 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample (0.1 mg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the sample in a suitable solvent to a concentration of 0.1 mg/mL for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Enhancement of N-(2-thien-2-ylethyl)urea Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of N-(2-thien-2-ylethyl)urea and similar urea-based compounds. Given the limited publicly available data on this compound, this guide leverages established principles of drug delivery and formulation science, using a hypothetical urea derivative, "Compound U-2T," to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo pharmacokinetic (PK) study with this compound resulted in very low oral bioavailability (<5%). What are the most likely reasons for this?
A1: Low oral bioavailability for a urea-based compound like this compound is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: Many urea derivatives exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Instability: The compound may be unstable in the acidic environment of the stomach or be degraded by enzymes in the gastrointestinal tract.
Q2: How can I determine if solubility or permeability is the primary limiting factor for my compound's bioavailability?
A2: The Biopharmaceutics Classification System (BCS) is a useful framework. You can classify your compound by conducting the following key experiments:
-
Solubility Studies: Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Permeability Assays: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess the compound's permeability across an intestinal-like barrier.
Based on the results, you can classify your compound and select an appropriate bioavailability enhancement strategy.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds?
A3: Several formulation approaches can be employed, and the choice depends on the specific properties of your compound. Common strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve its solubilization in the gut and promote absorption via lymphatic pathways.
-
Co-crystals or Salts: If the compound has suitable functional groups, forming a co-crystal or a salt with a highly soluble counter-ion can improve its solubility and dissolution properties.
Troubleshooting Guides
Problem 1: Inconsistent results in preclinical oral dosing studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate formulation | Prepare a homogenous suspension or a clear solution for dosing. For poorly soluble compounds, consider a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. | More consistent dosing and reduced variability in plasma concentrations between subjects. |
| Food effects | Conduct pilot PK studies in both fasted and fed animal models. | Determine if the presence of food significantly alters the absorption of the compound. |
| Animal model variability | Ensure consistent age, weight, and health status of the animals. Standardize the dosing procedure. | Reduced inter-animal variability in the pharmacokinetic profile. |
Problem 2: High in vitro permeability but low in vivo absorption.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive first-pass metabolism | Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. | Quantify the rate of metabolism and identify the major metabolites. |
| Efflux transporter activity | Conduct a Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). | An increase in the apparent permeability in the presence of an inhibitor suggests that the compound is a substrate for efflux transporters. |
| Poor in vivo dissolution | Conduct dissolution studies of your formulation under biorelevant conditions (e.g., using FaSSIF or FeSSIF media). | Identify if the in vivo dissolution rate is the rate-limiting step for absorption. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for "Compound U-2T" in different formulations, illustrating the potential impact of bioavailability enhancement strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 4 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 750 ± 150 | 12 |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 1.0 | 3150 ± 500 | 50 |
| Lipid-Based Formulation | 10 | 600 ± 120 | 0.5 | 4200 ± 700 | 67 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayer to ensure its integrity. A TEER value > 200 Ω·cm² is generally considered acceptable.
-
Apical to Basolateral Permeability: a. Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test compound (e.g., 10 µM this compound) in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). f. Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Basolateral to Apical Permeability (Efflux Assessment): a. Reverse the process by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the involvement of active efflux.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
-
Solvent Selection: Identify a common solvent in which both this compound and a suitable polymer (e.g., PVP K30, HPMC-AS) are soluble.
-
Solution Preparation: Dissolve the compound and the polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
Solvent Evaporation:
-
Spray Drying: Atomize the solution into a hot air stream to rapidly evaporate the solvent, resulting in a fine powder of the ASD.
-
Film Evaporation: Cast the solution onto a glass plate and evaporate the solvent under vacuum to form a thin film.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): Verify the absence of sharp diffraction peaks characteristic of the crystalline drug.
-
Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the ASD to the crystalline drug.
-
Visualizations
Caption: Experimental workflow for bioavailability enhancement.
Caption: Factors and strategies for bioavailability.
Caption: Hypothetical signaling pathway for Compound U-2T.
"troubleshooting inconsistent results in N-(2-thien-2-ylethyl)urea experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-thien-2-ylethyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a substituted urea derivative containing a thiophene moiety. Urea and its derivatives are a significant class of compounds in medicinal chemistry due to their ability to form multiple stable hydrogen bonds with biological targets.[1] Thiophene-containing compounds also exhibit a wide range of biological activities.[2] As such, this compound and similar structures are often investigated for their potential as therapeutic agents, including as inhibitors of signaling pathways like PI3K/Akt/mTOR or as modulators of immune responses through Toll-like receptors (TLRs).[1][2][3]
Q2: What are the common synthetic routes for preparing this compound?
The most common method for synthesizing N-substituted ureas involves the reaction of an amine with an isocyanate.[4] In the case of this compound, this would involve reacting 2-(2-thienyl)ethan-1-amine with a suitable isocyanate source. Alternative methods include the use of phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI) to generate an isocyanate in situ, which then reacts with the amine.[5] Newer, greener methods may utilize potassium isocyanate in water.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques are used to characterize this compound. The molecular weight and fragmentation pattern can be confirmed by mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.
Characterization Data for this compound:
| Technique | Data |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Mass Spectrometry | MS (GC) data is available in public databases like SpectraBase.[6] |
| ¹³C NMR | ¹³C NMR spectral data is available in public databases like SpectraBase.[6] |
| ¹H NMR | While specific ¹H NMR data for this exact compound is not readily available in the search results, related thiophene-urea derivatives show characteristic aromatic proton signals for the thiophene ring and signals for the ethyl linker and urea protons.[7][8] |
Q4: What are the potential signaling pathways modulated by this compound?
Urea derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway , which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][3][9] Additionally, urea analogues with a thiophene scaffold have been shown to act as agonists for Toll-like receptors (TLRs) , specifically TLR1 and TLR2, which play a key role in the innate immune response by stimulating NF-κB activation and downstream cytokine production.[2][10]
Troubleshooting Guide
Issue 1: Low or No Yield During Synthesis
Low or inconsistent yields are a common issue in the synthesis of substituted ureas. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Isocyanates are highly reactive with water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure Starting Materials | Purity of the starting 2-(2-thienyl)ethan-1-amine and the isocyanate source is critical. Impurities can lead to side reactions and lower yields. Purify starting materials if necessary. 2-(2-thienyl)ethan-1-amine can be prepared by methods such as the Hoffman degradation of 3-(2-thienyl)-propionamide.[11] |
| Incorrect Stoichiometry | An improper molar ratio of reactants can result in incomplete conversion of the limiting reagent. Use a slight excess (1.05-1.1 equivalents) of the isocyanate source to ensure complete reaction of the amine. |
| Suboptimal Reaction Temperature | While many urea formation reactions proceed at room temperature, some may require gentle heating to go to completion. Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Side Reaction with Amine Reagent | If using a reagent like carbonyldiimidazole (CDI), the order of addition is important. Adding the amine to the CDI solution can sometimes lead to the formation of a symmetrical urea if the amine is highly reactive. Consider adding the CDI solution to the amine solution. |
Troubleshooting Workflow for Low Yield
Issue 2: Difficulty in Product Purification
Purifying this compound can be challenging due to the presence of byproducts or unreacted starting materials.
| Problem | Potential Cause | Suggested Purification Strategy |
| Presence of Symmetrical Urea Byproduct | Reaction of the isocyanate with water, or reaction of the amine with an in-situ formed carbamoyl chloride intermediate. | The symmetrical urea is often less soluble than the desired product. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Column chromatography on silica gel can also be effective. |
| Unreacted Starting Amine | Incomplete reaction. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the basic amine, separating it from the neutral urea product. |
| Product is an Oil or Gummy Solid | The product may have a low melting point or be impure. | Try triturating the crude material with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. If that fails, purification by column chromatography is recommended. |
| Product Degradation | The thiophene ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. | Avoid harsh pH conditions during workup and purification. Use milder acids or bases for pH adjustments and perform these steps at room temperature or below if possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Isocyanate Reaction
This protocol is a general method adapted from standard urea synthesis procedures.
Materials:
-
2-(2-thienyl)ethan-1-amine
-
Potassium isocyanate (KOCN)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-thienyl)ethan-1-amine (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of potassium isocyanate (1.2 eq) in water.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the aqueous KOCN solution to the stirred amine solution.
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.
Experimental Workflow for Synthesis
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway Inhibition
Urea derivatives can act as inhibitors at different points in the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.
Toll-Like Receptor (TLR) 2 Agonism
Thiophene-urea compounds can act as agonists for the TLR1/TLR2 heterodimer, initiating an innate immune response.[2]
References
- 1. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4874876A - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Parameters for Urea Analogue Synthesis
Welcome to the technical support center for the synthesis of urea analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of urea analogues.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Moisture Contamination: Isocyanates and phosgene equivalents (like triphosgene) are highly reactive with water, leading to the formation of undesired symmetrical ureas.[1] | - Drying: Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator. - Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate drying agents. - Inert Atmosphere: Conduct the entire reaction under an inert atmosphere.[1] |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | - Optimize Ratios: Systematically vary the molar ratios of the amine and the carbonyl source (e.g., isocyanate, CDI). A slight excess of the amine can sometimes be beneficial. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures. | - Temperature Screening: Screen a range of temperatures (e.g., 0 °C, room temperature, and elevated temperatures) to find the optimal condition for your specific substrates. | |
| Poor Reactivity of Starting Materials: Sterically hindered amines or electron-deficient anilines may exhibit low reactivity. | - Catalyst: For less reactive amines, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Extended Reaction Time: Increase the reaction time and monitor progress by TLC or LC-MS. | |
| Formation of Symmetrical Urea Byproduct | Reaction of Isocyanate with Water: As mentioned above, moisture leads to the formation of a primary amine, which then reacts with another isocyanate molecule.[1] | - Strict Anhydrous Conditions: Follow all procedures to exclude moisture from the reaction. |
| Slow Addition of Second Amine (in unsymmetrical urea synthesis): If the second amine is added too slowly, the intermediate (e.g., from CDI or triphosgene) may react with the first amine. | - Controlled Addition: Optimize the rate of addition of the second amine. For CDI-mediated reactions, the order of addition is crucial.[2] | |
| Formation of Biuret Byproduct | Reaction of Urea Product with Isocyanate: The newly formed urea can act as a nucleophile and react with another molecule of isocyanate.[3] | - Control Stoichiometry: Use a slight excess of the amine relative to the isocyanate. - Slow Isocyanate Addition: Add the isocyanate solution dropwise to maintain a low concentration. - Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of this side reaction.[3] |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: Symmetrical ureas and other byproducts often have similar polarities to the desired unsymmetrical urea, making chromatographic separation challenging. | - Recrystallization: If the product is a solid, recrystallization is often an effective purification method. - Optimized Chromatography: Experiment with different solvent systems for column chromatography. Sometimes a change in the stationary phase (e.g., using alumina instead of silica gel) can be beneficial. - Aqueous Work-up: A thorough aqueous work-up can help remove water-soluble impurities like imidazole (a byproduct of CDI reactions). |
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing an unsymmetrical urea?
A1: The choice of method depends on the starting materials and the scale of the reaction.
-
From Isocyanates: This is often the most straightforward method if one of the corresponding isocyanates is commercially available or easily synthesized. The reaction of an isocyanate with an amine is typically high-yielding and clean.[2]
-
Using Carbonyldiimidazole (CDI): CDI is another safe alternative to phosgene. It reacts with a primary amine to form an activated intermediate, which then reacts with a second amine. The order of addition is critical to avoid the formation of symmetrical urea byproducts.[2]
Q2: How can I avoid the formation of the symmetrical diarylurea byproduct when using triphosgene?
A2: The key is sequential addition of the two different amines. First, react one equivalent of the first amine with approximately 0.33-0.35 equivalents of triphosgene in the presence of a non-nucleophilic base (like DIPEA) to form the isocyanate in situ. Once the formation of the isocyanate is complete (which can be monitored by IR spectroscopy), the second amine is added to the reaction mixture.
Q3: My reaction with CDI is very slow. How can I speed it up?
A3: Reactions with CDI, especially with less nucleophilic aromatic amines, can be slow. You can try gently heating the reaction mixture (e.g., to 40-50 °C). Additionally, ensuring a stoichiometric amount of CDI is used is important, as excess can lead to side reactions.
Q4: What are some common solvents for urea synthesis, and how do I choose one?
A4: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF). The choice depends on the solubility of your starting materials and the reaction temperature. For reactions sensitive to moisture, ensure you use anhydrous solvents.
Q5: How do I remove imidazole byproduct from my CDI-mediated reaction?
A5: Imidazole is water-soluble. During the work-up, washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) will effectively remove the imidazole.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of urea analogues, based on data from representative studies.
Table 1: Effect of Amine Quantity on Urea Yield [5]
| Entry | Amine A (mmol) | Amine B (mmol) | Yield (%) |
| 1 | 25 | 25 | 65.3 |
| 2 | 50 | 50 | 72.9 |
| 3 | 75 | 75 | 71.2 |
| 4 | 100 | 100 | 68.5 |
| Reaction Conditions: CO2 pressure 10 MPa, Temperature 180 °C, Time 4h. |
Table 2: Effect of Temperature on Urea Yield [5]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 120 | 25.7 |
| 2 | 150 | 55.4 |
| 3 | 180 | 72.9 |
| 4 | 200 | 61.3 |
| Reaction Conditions: Amine quantity 50 mmol each, CO2 pressure 10 MPa, Time 4h. |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Urea via an Isocyanate
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the primary or secondary amine (1.0 eq.) in an anhydrous solvent (e.g., DCM or THF).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of the isocyanate (1.0 eq.) in the same anhydrous solvent dropwise to the stirred amine solution over 15-30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of an Unsymmetrical Urea using Triphosgene [4]
-
Isocyanate Formation: Under an inert atmosphere, dissolve the first primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) in anhydrous DCM. Cool the solution to 0 °C. In a separate flask, dissolve triphosgene (0.35 eq.) in anhydrous DCM. Add the triphosgene solution dropwise to the cooled amine solution. Stir at 0 °C for 1-2 hours.
-
Urea Formation: Add the second amine (1.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of an Unsymmetrical Urea using Carbonyldiimidazole (CDI)
-
Activation of First Amine: Under an inert atmosphere, dissolve the first primary amine (1.0 eq.) in anhydrous THF or DCM. Add CDI (1.05 eq.) in one portion. Stir the mixture at room temperature for 1-2 hours, or until the formation of the imidazolide intermediate is complete (monitor by TLC).
-
Reaction with Second Amine: Add the second amine (1.0 eq.) to the reaction mixture. If the second amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine.
-
Monitoring and Completion: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-24 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove imidazole, followed by a brine wash. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow for Urea Analogue Synthesis
Caption: General workflow for the synthesis and purification of urea analogues.
Troubleshooting Flowchart for Low Yield
References
Validation & Comparative
Comparative Analysis of the In Vivo Bioactivity of N-(2-thien-2-ylethyl)urea and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo bioactivity of N-(2-thien-2-ylethyl)urea, based on experimental data from structurally similar compounds. Due to the limited publicly available in vivo data for this compound, this document focuses on validated bioactivities of closely related thiophene-urea and thiophene-thiourea analogs. This comparison aims to guide future in vivo studies and drug development efforts by highlighting potential therapeutic applications, relevant experimental models, and possible mechanisms of action.
Comparative Bioactivity and Performance Data
The in vivo efficacy of compounds structurally related to this compound has been demonstrated in distinct therapeutic areas, including otoprotection and antiviral activity. Furthermore, in vitro studies on similar scaffolds suggest a potential for immunomodulatory effects via Toll-like receptor (TLR) agonism.
| Compound/Analog | Target Bioactivity | Animal Model | Key In Vivo Performance Data | Reference |
| ORC-13661 (Urea-thiophene carboxamide) | Otoprotection (hearing loss prevention) | Fischer 344 Rats | Complete protection against amikacin-induced hearing loss at 5 mg/kg/day (p.o.) for 12 days. | [1][2] |
| HI-443 (Thiophene ethyl thiourea) | Antiviral (NNRTI) | BALB/c Mice | Favorable pharmacokinetic profile with hydrophilic formulations (containing PEG400 and propylene glycol) showing the highest drug concentrations over 60 minutes. Favorable toxicity profile. | [3] |
| SMU-C13 (N-alkyl-N'-(thiophen-2-yl) urea analog) | Immunomodulation (TLR2 Agonist) | --- (In vitro data) | Potent agonist of human TLR2 with an EC50 of 160 nM in human HEK-Blue TLR2 reporter cells. Stimulates NF-κB activation. | [4] |
Experimental Protocols
In Vivo Model for Otoprotection (Rat)
This protocol is based on the studies of urea-thiophene carboxamides for preventing aminoglycoside-induced hearing loss.[1][2]
Objective: To evaluate the efficacy of a test compound in preventing hearing loss induced by an aminoglycoside antibiotic (e.g., amikacin) in rats.
Animal Model:
-
Species: Fischer 344 rats
-
Age: 7-9 weeks
Experimental Groups:
-
Control: Vehicle only.
-
Amikacin Only: Amikacin (e.g., 320 mg/kg/day, s.c.).
-
Test Compound + Amikacin: Test compound (e.g., 5 mg/kg/day, p.o.) co-administered with amikacin.
-
Test Compound Only: Test compound at one or more doses to assess for inherent toxicity.
Procedure:
-
Acclimatize animals for at least one week prior to the study.
-
Administer the test compound or vehicle orally daily for the study duration (e.g., 12 days).
-
Administer amikacin via subcutaneous injection daily for the same duration.
-
Monitor animal health and weight throughout the study.
-
Assess auditory function before, during, and after the treatment period using methods such as auditory brainstem response (ABR) to measure hearing thresholds.
-
At the end of the study, euthanize the animals and collect cochlear tissues for histological analysis to assess hair cell survival.
In Vivo Model for Anti-Inflammatory Activity (Mouse/Rat)
This is a general protocol for assessing the anti-inflammatory potential of a compound, a plausible activity for a TLR agonist.[5][6]
Objective: To determine the anti-inflammatory effect of a test compound in a lipopolysaccharide (LPS)-induced systemic inflammation model.
Animal Model:
-
Species: Male Wistar rats (180-220g) or BALB/c mice.
Experimental Groups:
-
Vehicle Control: Receives vehicle only.
-
LPS + Vehicle: Receives vehicle followed by LPS.
-
LPS + Test Compound: Receives the test compound at various doses followed by LPS.
-
LPS + Standard Drug: Receives a known anti-inflammatory drug (e.g., dexamethasone) followed by LPS.
Procedure:
-
Acclimatize animals for at least one week.
-
Administer the test compound, standard drug, or vehicle via the desired route (e.g., p.o. or i.p.), typically 30-60 minutes before the inflammatory challenge.
-
Induce systemic inflammation by administering LPS (from E. coli, e.g., 1-5 mg/kg, i.p.).
-
Collect blood samples at key time points (e.g., 2, 6, and 24 hours) post-LPS injection.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Monitor for clinical signs of inflammation (e.g., lethargy, piloerection).
Visualizations: Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway for a Thiophene-Urea Analog as a TLR2 Agonist
The following diagram illustrates the potential mechanism of action for a thiophene-urea compound acting as a Toll-like Receptor 2 (TLR2) agonist, based on in vitro data from structurally related compounds.[4]
Caption: Postulated TLR2 signaling pathway for thiophene-urea analogs.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The diagram below outlines a typical experimental workflow for evaluating the anti-inflammatory properties of a test compound in an animal model.
Caption: Workflow for in vivo anti-inflammatory model.
References
- 1. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Imaging Method to Distinguish Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thienopyrimidine Ureas and Other Multi-Kinase Inhibitors
In the landscape of cancer therapeutics, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. This guide provides a comparative overview of a promising class of compounds, N-(2-thien-2-ylethyl)urea derivatives, specifically focusing on thienopyrimidine ureas, against the well-established multi-kinase inhibitors Sorafenib and Sunitinib. This analysis is intended for researchers, scientists, and drug development professionals to provide objective data and methodologies for evaluating kinase inhibitor performance.
Data Presentation: A Head-to-Head Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of a representative thienopyrimidine urea compound against Sorafenib and Sunitinib. The selected thienopyrimidine urea is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases, aligning with the primary targets of Sorafenib and Sunitinib.
It is important to note that the IC50 values presented below are compiled from various studies and may have been determined using different experimental conditions. Therefore, a direct comparison should be interpreted with caution.
| Kinase Target | Thienopyrimidine Urea (Representative) IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 | - | 26 | - |
| VEGFR2 (KDR) | <10 | 90 | 80 |
| VEGFR3 | - | 20 | - |
| PDGFRα | - | - | 69 |
| PDGFRβ | Potent Inhibition | 57 | 2 |
| c-Kit | - | 68 | Potent Inhibition |
| FLT3 | - | 58 | Potent Inhibition |
| Raf-1 | - | 6 | - |
| B-Raf | - | 22 | - |
| B-Raf (V600E) | - | 38 | - |
| RET | - | 43 | - |
Experimental Protocols: Methodologies for Kinase Inhibition and Cell Viability Assays
Reproducible and rigorous experimental design is paramount in the evaluation of kinase inhibitors. Below are detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (serial dilutions)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In the wells of the assay plate, add the kinase, the substrate, and the test compound dilutions. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HUVEC, HT1080)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are crucial for understanding complex biological processes and experimental procedures.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified VEGF signaling pathway and the point of inhibition.
A Comparative Guide to the Bioactivity of N-(2-thien-2-ylethyl)urea and its Thiourea Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea and thiourea moieties are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities. The substitution of the oxygen atom in a urea with sulfur to form a thiourea can significantly alter the compound's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and metabolic stability. These changes, in turn, can lead to distinct pharmacological profiles. This guide explores the potential differences in bioactivity between N-(2-thien-2-ylethyl)urea and its thiourea analogue, focusing on anti-inflammatory, antifungal, and cytotoxic properties, based on data from analogous compounds.
Comparative Biological Activities
Thiourea derivatives often exhibit enhanced or different biological activities compared to their urea counterparts. This is frequently attributed to the higher polarizability and better hydrogen bond accepting ability of the sulfur atom in the thiocarbonyl group compared to the oxygen of the carbonyl group.
Anti-inflammatory Activity
A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Several studies have indicated that thiourea derivatives can modulate iNOS activity. For instance, certain N-thienylmethylthioureas have been shown to stimulate iNOS activity, a nuanced effect that could be relevant in specific therapeutic contexts.[1] Conversely, urea itself has been reported to inhibit iNOS expression at a post-transcriptional level.[2][3] This suggests that the urea and thiourea analogues of N-(2-thien-2-ylethyl) could have opposing effects on the nitric oxide pathway. Thiourea derivatives, in general, have been found to possess higher inhibitory activity against lipopolysaccharide-induced NO production than their corresponding urea derivatives, suggesting a greater potential for anti-inflammatory effects.
Table 1: Comparison of Anti-Inflammatory Activity of Structurally Related Thiourea Derivatives
| Compound/Class | Assay | Target/Cell Line | Activity | Reference |
| N-(thienylmethyl)thioureas | iNOS activity assay | Recombinant human iNOS | Stimulation of activity | [1] |
| Substituted Isothioureas | iNOS inhibition | J774.2 Macrophages | Potent inhibition | |
| Urea | iNOS inhibition | RAW 264.7 Macrophages | Dose-dependent inhibition | [2][3] |
Antifungal Activity
The thiourea scaffold is a well-established pharmacophore in the development of antifungal agents. The sulfur atom is often crucial for the compound's interaction with fungal-specific enzymes or cellular components. In comparative studies of urea and thiourea derivatives, the thiourea analogues frequently demonstrate superior antifungal potency.
Table 2: Antifungal Activity of Structurally Related Thiourea Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole-containing thioureas | S. aureus | 0.78 - 3.125 | |
| N-acyl thiourea derivatives | E. coli ATCC 25922 | MBIC: 625 | [4] |
| Thiazolyl-urea derivatives | C. albicans | MIC: 0.039 - 0.156 mg/mL | [5] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration
Cytotoxic Activity
Both urea and thiourea derivatives have been extensively investigated for their anticancer properties. The activity is highly dependent on the specific substitutions on the urea or thiourea core. Without direct comparative data, it is challenging to predict which of the two target compounds would be more cytotoxic. The tables below present IC50 values for a range of structurally diverse urea and thiourea derivatives to illustrate the spectrum of observed activities.
Table 3: Cytotoxic Activity of Representative Urea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | MCF-7 | 0.22 - >50 | [6] |
| Pyridine-Ureas | VEGFR-2 (in vitro) | 3.93 - 5.0 | [7] |
| Bis-urea analogs | HT-29 | Data presented as IC50 values | [8] |
Table 4: Cytotoxic Activity of Representative Thiourea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-(phenylcarbamothyoil) benzamide | Various cancer cell lines | 0.12 - 1.08 mM | [9] |
| 3,5-bis(trifluoromethyl)phenyl thiourea | NCI-H460, Colo-205, etc. | 1.86 - 9.92 | [9] |
| Dipeptide thioureas | BGC-823, A549 | 19.2 - 112.5 | [10] |
| 1,3-Disubstituted thioureas | SW620 | 1.5 - 18.7 | [11] |
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide Production in LPS-Stimulated Macrophages (Griess Assay)
Principle: This assay measures the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). NO is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its thiourea analogue for 1-2 hours.
-
Stimulation: Induce NO production by adding LPS (1 µg/mL) to the wells. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage inhibition of NO production is determined relative to the vehicle control.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Perform serial two-fold dilutions of this compound and its thiourea analogue in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549, MCF-7) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its thiourea analogue for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative biological evaluation of urea and thiourea analogues.
LPS-Induced NF-κB Signaling Pathway
Caption: Simplified schematic of the LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production in macrophages.
References
- 1. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea inhibits inducible nitric oxide synthase in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea induces macrophage proliferation by inhibition of inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies | Semantic Scholar [semanticscholar.org]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sorafenib and the Emerging Class of Thienyl Urea Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established multi-kinase inhibitor, sorafenib, and the developing class of N-(2-thien-2-ylethyl)urea and its structural analogs as potential anti-cancer agents. While direct comparative efficacy data for this compound is not publicly available, this document contrasts the known mechanisms and performance of sorafenib with the reported activities of structurally related urea-based compounds to illustrate the potential of this chemical class.
Introduction
Sorafenib is a well-characterized oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. Its efficacy stems from a dual mechanism of action: inhibiting tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and reducing tumor angiogenesis by blocking Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling. The urea moiety within sorafenib's structure is crucial for its kinase inhibitory activity. This has spurred interest in exploring other urea-containing compounds, such as this compound, as potential anticancer agents. Heterocyclic urea derivatives, in general, have shown promise as inhibitors of various kinases critical to tumorigenesis.[1]
Mechanism of Action
Sorafenib: As a potent multi-kinase inhibitor, sorafenib targets several key proteins involved in cancer cell signaling.[2][3][4] It inhibits the serine/threonine kinase Raf (both C-RAF and B-RAF), a critical component of the MAPK/ERK signaling pathway that regulates cell division and proliferation.[1] Additionally, sorafenib targets the receptor tyrosine kinases VEGFR and PDGFR, which are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] By inhibiting these pathways, sorafenib exerts both anti-proliferative and anti-angiogenic effects.
This compound and Analogs: While specific mechanistic data for this compound is unavailable, the broader class of urea and thiourea derivatives has been extensively studied for their anticancer properties.[1][2] Many compounds within this class exhibit inhibitory activity against various protein kinases, including receptor tyrosine kinases (RTKs) and Raf kinases.[1] The urea functional group is a key pharmacophore, capable of forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby disrupting their function. The thienyl group in this compound is a heterocyclic moiety that can further influence the compound's binding affinity and selectivity for different kinases.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by sorafenib. Given the lack of specific data for this compound, these pathways represent potential targets for this class of compounds.
Caption: RAF/MEK/ERK Signaling Pathway Inhibition by Sorafenib.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2010012246A1 - A process for the preparation of n-(1-benzo[b]thien-2-ylethyl)-n-hydroxyurea - Google Patents [patents.google.com]
A Comparative Analysis of Thienyl Urea Derivatives in Oncology: A Cross-Validation of Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, thienyl urea derivatives have emerged as a promising area of research in oncology, with several compounds demonstrating potent antitumor activities. This guide provides a comparative overview of the anticancer effects of thienyl urea derivatives, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data Presentation: A Comparative Look at Efficacy
The in vitro cytotoxic activity of various thienyl urea derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the IC50 values for representative thienyl urea derivatives, including analogues of the multi-kinase inhibitor Sorafenib, which features a urea connecting a pyridine to a phenyl ring system. While not a direct thienyl derivative, its urea-based mechanism provides a relevant benchmark.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzyl Urea Analogue 9 | MX-1 (Breast) | 5.69 | Sorafenib | Not specified |
| HepG2 (Liver) | 13.6 | Sorafenib | Not specified | |
| Ketr3 (Kidney) | Not specified | Sorafenib | Not specified | |
| HT-29 (Colon) | Not specified | Sorafenib | Not specified | |
| Benzyl Urea Analogue 20 | HT-29 (Colon) | 3.82 | Sorafenib | >10 |
| Benzyl Urea Analogue 23 | MX-1 (Breast) | <5.69 | Sorafenib | >10 |
| Thienopyrimidine Urea 9c | MCF-7 (Breast) | More potent than Doxorubicin | Doxorubicin | Not specified |
| Thienopyrimidine Urea 9d | MCF-7 (Breast) | More potent than Doxorubicin | Doxorubicin | Not specified |
| Thienopyrimidine Urea 11b | MCF-7 (Breast) | 1.03x more potent than Doxorubicin | Doxorubicin | Not specified |
| Diaryl Urea Derivative 6a | HT-29 (Colon) | 15.28 | Sorafenib | 14.01 |
| A549 (Lung) | 2.566 | Sorafenib | 2.913 | |
| Pyrimidine-Urea 4b | SW480 (Colon) | 11.08 | Not specified | Not specified |
Table 1: Comparative in vitro cytotoxicity of thienyl urea derivatives and related compounds against various human cancer cell lines.[1][2][3][4][5]
Experimental Protocols: Methodologies for Key Experiments
The evaluation of the anticancer effects of these compounds relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the most commonly cited assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compound of interest at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Many thienyl urea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Raf/MEK/ERK and VEGFR pathways.[8][9][10]
Caption: Inhibition of the Raf/MEK/ERK and VEGFR signaling pathways by thienyl urea derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer effects of a novel compound.
Caption: A generalized experimental workflow for in vitro anticancer drug screening.
Logical Relationships
The decision-making process for advancing a hit compound in the drug discovery pipeline is based on a set of logical criteria.
Caption: Logical criteria for the selection of a promising lead compound for further development.
References
- 1. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fue.edu.eg [fue.edu.eg]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Novel Kinase Inhibitors: A Comparative Guide for N-(2-thien-2-ylethyl)urea
For researchers and professionals in drug development, understanding the selectivity of a novel kinase inhibitor is a critical step in assessing its therapeutic potential and potential off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of a candidate compound, using the hypothetical molecule N-(2-thien-2-ylethyl)urea as an example. We will explore the methodologies for kinase panel screening, present comparative data, and visualize the experimental workflow and a relevant signaling pathway.
Comparative Kinase Selectivity Profile
The initial assessment of a novel kinase inhibitor involves screening it against a broad panel of kinases to determine its potency and selectivity. The following table summarizes a hypothetical selectivity profile for this compound against a representative panel of kinases. In this example, the compound is tested at a concentration of 1 µM, and the percentage of inhibition is determined.
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| VEGFR2 (KDR) | Tyrosine Kinase | 98% |
| PDGFRβ | Tyrosine Kinase | 95% |
| c-Kit | Tyrosine Kinase | 89% |
| FGFR1 | Tyrosine Kinase | 75% |
| Src | Tyrosine Kinase | 45% |
| EGFR | Tyrosine Kinase | 30% |
| CDK2/cyclin A | Serine/Threonine Kinase | 15% |
| PKA | Serine/Threonine Kinase | 10% |
| PKCα | Serine/Threonine Kinase | 8% |
| MAPK1 (ERK2) | Serine/Threonine Kinase | 5% |
This is a hypothetical dataset for illustrative purposes.
This data indicates that this compound is a potent inhibitor of several receptor tyrosine kinases, particularly VEGFR2, PDGFRβ, and c-Kit, suggesting its potential as an anti-angiogenic and anti-tumor agent. The lower inhibition of other kinases like EGFR and serine/threonine kinases suggests a degree of selectivity. Further dose-response studies would be required to determine the IC50 values for the most potently inhibited kinases.
Experimental Protocols
To obtain reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for performing a kinase selectivity screen.
In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1][2]
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
Alternative Assay Formats
While radiometric assays are a gold standard, several non-radiometric methods are also widely used for their safety and high-throughput capabilities.[3] These include:
-
Mobility Shift Assays: These assays, often performed in a microfluidic format, measure the difference in mobility between the substrate and the phosphorylated product.[4]
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, with a lower ATP level indicating higher kinase activity. The ADP-Glo™ Kinase Assay is a common example.[5]
-
Fluorescence-Based Assays: These can be based on various principles, including fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
Visualizing Experimental and Biological Context
Diagrams are invaluable tools for understanding complex processes. The following visualizations depict the experimental workflow for kinase profiling and a key signaling pathway relevant to the hypothetical activity of this compound.
Given the hypothetical potent inhibition of VEGFR2, the following diagram illustrates the downstream signaling pathway initiated by Vascular Endothelial Growth Factor (VEGF).
By systematically applying these methodologies, researchers can build a comprehensive selectivity profile for novel kinase inhibitors like this compound. This data-driven approach is fundamental for making informed decisions in the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Structure-Activity Relationships of Diverse Thiophene Ureas
Thiophene ureas represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities. The inherent physicochemical properties of the thiophene ring, combined with the hydrogen bonding capabilities of the urea moiety, make this scaffold a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative overview of the structure-activity relationships (SAR) of different series of thiophene ureas, supported by experimental data and methodologies, to aid researchers and drug development professionals in the design of novel therapeutic agents.
Diaryl Thiophene Ureas as Kinase Inhibitors
A prominent class of thiophene ureas are diaryl ureas, which have been extensively investigated as inhibitors of protein kinases, particularly those involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The general pharmacophore for diaryl urea kinase inhibitors consists of a central urea moiety linking a heterocyclic ring (in this case, thiophene or benzothiophene) to a substituted phenyl ring.
-
Heterocyclic Core: The nature of the heterocyclic ring is crucial for activity. For instance, a benzo[b]thiophene ring has been shown to be a key feature for potent antiproliferative activity.[1]
-
Substituents on the Proximal Phenyl Ring: Electron-withdrawing groups, such as chlorine, on the phenyl ring directly attached to the urea NH, often enhance antiproliferative activity.[1]
-
Linker between Central and Distal Rings: The nature of the linker between the central aromatic ring and a distal phenyl ring significantly impacts potency. An amide linker has been found to be superior to an ester group.[1]
-
Spacer Length: Increasing the distance between the proximal and distal phenyl rings by introducing a methylene spacer can also lead to increased activity.[1]
| Compound ID | R1 (Proximal Phenyl) | R2 (Heterocycle) | Linker | IC50 (µM) vs. A549 cells | IC50 (µM) vs. HT-29 cells |
| 6a | 4-Cl | Benzo[b]thiophene | Amide | 2.566 | 15.28 |
| 9a | 4-Cl | Benzo[b]thiophene | Ester | 99.67 | 114.4 |
| Sorafenib | - | - | - | 2.913 | 14.01 |
Table 1: Antiproliferative activity of diaryl urea derivatives. Data sourced from[1].
Antiproliferative Assay: Human cancer cell lines (A549 and HT-29) were cultured in appropriate media supplemented with fetal bovine serum. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from dose-response curves.[1]
Caption: Key structural modifications influencing the antiproliferative activity of diaryl thiophene ureas.
Thiophene Ureas as Enzyme Inhibitors
Thiophene ureas have also been developed as potent inhibitors of various enzymes, including Fatty Acid Amide Hydrolase (FAAH) and urease.
This series of compounds acts as irreversible inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects.
-
Core Structure: A benzothiophene core connected to a piperazine or piperidine ring via a urea linkage is essential for activity.
-
Covalent Modification: These inhibitors act by covalently modifying the active site serine nucleophile of FAAH.[2]
-
Selectivity: These compounds have shown high selectivity for FAAH over other serine hydrolases.[2]
While technically thiosemicarbazones, their structural similarity and mechanism of action are relevant to this comparison. These compounds are effective inhibitors of urease, a bacterial enzyme implicated in various pathologies.
-
Hybrid Scaffold: The combination of a morpholine ring and a thiophene ring within a thiosemicarbazone framework leads to potent urease inhibition.[3]
-
Substituents on Thiophene Ring: The position and nature of substituents on the thiophene ring influence inhibitory potency. For example, a methyl group at position 4 of the thiophene ring can enhance activity.[3]
-
Inhibition Mechanism: The most potent compounds in this class often exhibit a non-competitive or uncompetitive mode of inhibition.[3][4]
| Compound ID | Core Structure | Substituent on Thiophene | Target Enzyme | IC50 (µM) |
| 5a | Morpholine-Thiophene Thiosemicarbazone | H | Urease | 4.94 ± 2.7 |
| 5c | Morpholine-Thiophene Thiosemicarbazone | 4-Methyl | Urease | 4.00 ± 2.4 |
| Thiourea (Standard) | - | - | Urease | 22.31 ± 0.03 |
Table 2: Urease inhibitory activity of morpholine-thiophene hybrid thiosemicarbazones. Data sourced from[3].
Urease Inhibition Assay: The assay is typically performed using jack bean urease. The enzyme activity is determined by measuring the amount of ammonia produced from the hydrolysis of urea, often using the indophenol method. Test compounds are pre-incubated with the enzyme, and the reaction is initiated by the addition of urea. The absorbance is measured spectrophotometrically, and the IC50 values are calculated.[3]
Caption: A typical experimental workflow for determining the urease inhibitory activity of test compounds.
Thieno[3,2-b]pyridinyl Ureas as Urotensin-II Receptor Antagonists
This class of thiophene ureas has been explored for its potential in treating cardiovascular diseases by antagonizing the urotensin-II receptor.
-
Core Heterocycle: A thieno[3,2-b]pyridine core is a key structural feature.
-
Substituents on the Piperidinyl Moiety: The substitution pattern on the piperidinyl group, which is attached to the urea, is critical for potency. A p-fluorobenzyl substituent on the piperidinyl nitrogen was found to be optimal.[5]
| Compound ID | Substituent on Piperidinyl Moiety | IC50 (nM) vs. Urotensin-II Receptor |
| 6n | p-fluorobenzyl | 13 |
Table 3: Urotensin-II receptor antagonist activity of a thieno[3,2-b]pyridinyl urea derivative. Data sourced from[5].
Receptor Binding Assay: The antagonist activity is determined by a competitive binding assay using cell membranes expressing the human urotensin-II receptor. The ability of the test compounds to displace a radiolabeled urotensin-II ligand is measured. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.[5]
Caption: Simplified signaling pathway of the urotensin-II receptor and the mechanism of its antagonism by thieno[3,2-b]pyridinyl ureas.
Conclusion
The thiophene urea scaffold is a remarkably versatile platform for the development of biologically active compounds. The structure-activity relationships discussed herein highlight several key principles for designing potent and selective modulators of different targets. For kinase inhibition, a diaryl urea structure with specific substitutions and linkers is crucial. For enzyme inhibition, such as FAAH or urease, the focus is on achieving specific interactions with the active site, including covalent modification or exploiting unique structural features like the morpholine-thiophene hybrid. In the case of GPCR antagonism, the core heterocycle and its appended functionalities are key determinants of potency. The provided data and experimental outlines serve as a valuable resource for the rational design and evaluation of novel thiophene urea-based therapeutic agents.
References
- 1. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of thieno[3,2-b]pyridinyl urea derivatives as urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(2-thien-2-ylethyl)urea: A Comparative Guide to its Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and evaluation of novel chemical entities with potential antibacterial activity. This guide provides a comparative analysis of the investigational compound N-(2-thien-2-ylethyl)urea against established antibacterial agents. The objective is to offer a preliminary benchmark of its potential efficacy based on hypothetical in vitro data, alongside detailed experimental protocols for standardized assessment.
Executive Summary
This compound is a synthetic compound belonging to the urea class of molecules, which have shown a broad spectrum of biological activities. This guide benchmarks its hypothetical antibacterial performance against three widely recognized antibiotics: Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Vancomycin (a glycopeptide). The comparison is based on Minimum Inhibitory Concentration (MIC) values against a panel of common Gram-positive and Gram-negative bacteria. While the data for this compound is illustrative, it provides a framework for evaluating its potential therapeutic window and spectrum of activity.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) data for this compound compared to established antibacterial agents. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Bacterial Species | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) | Vancomycin (µg/mL) |
| Gram-Negative | ||||
| Escherichia coli | 16 | 0.013 - 0.08[1] | 4[2] | Not Active |
| Pseudomonas aeruginosa | 32 | 0.15[1] | Not Active | Not Active |
| Gram-Positive | ||||
| Staphylococcus aureus | 8 | 0.5 - 0.6[1][3] | 0.6 - 1[2] | 1[4] |
| Enterococcus faecalis | 16 | Not Typically Used | 1-4 | 0.5 - 2.0[5] |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only. The values for the benchmark agents are based on published data and can vary between different strains.
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of new antibacterial agents. The following are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
a. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) and benchmark agents prepared in an appropriate solvent.
-
96-Well Microtiter Plate: Sterile, U-bottomed plates are typically used.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
b. Inoculum Preparation:
-
Select several morphologically similar colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations of the antimicrobial agent.
-
Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum.
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
a. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) Plates: Poured to a uniform depth of 4 mm.
-
Bacterial Inoculum: Prepared as described for the MIC test (0.5 McFarland standard).
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent.
b. Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the antimicrobial disks to the surface of the agar, ensuring firm contact.
-
Incubate the plate at 35-37°C for 16-24 hours.
c. Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Mandatory Visualization
The following diagrams illustrate the key workflows and conceptual relationships in the benchmarking process.
Caption: Workflow for benchmarking a novel antibacterial agent.
Caption: Conceptual pathway of antibacterial action.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia | In Vivo [iv.iiarjournals.org]
Synergistic Therapeutic Potential of N-(2-thien-2-ylethyl)urea Analogues: A Comparative Guide Based on Toll-like Receptor 2 Agonism
For Researchers, Scientists, and Drug Development Professionals
The activation of TLR2 is a key mechanism in the innate immune system. TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns, triggering a signaling cascade that leads to the activation of immune responses. This makes TLR2 agonists promising candidates for combination therapies, aiming to enhance the efficacy of existing treatments.
Comparative Analysis of Synergistic Combinations with TLR2 Agonists
The following tables summarize the observed synergistic effects of TLR2 agonists when combined with other therapeutic agents.
Table 1: Synergistic Combinations of TLR2 Agonists in Oncology
| Combination Agent | Therapeutic Area | Observed Synergistic Effects | Potential Mechanism of Action |
| Chemotherapy | Cancer | Reduced tumor progression and prolonged survival.[1] Enhanced tumor cell apoptosis.[2] | Increased secretion of TNF-α and induction of inducible nitric oxide synthase (iNOS).[1][2] |
| Radiation Therapy | Cancer | Enhanced anti-tumor immunity. | Release of endogenous TLR2/4 ligands (e.g., HMGB1, heat-shock proteins) from dying tumor cells, further stimulating the immune response.[2] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | Cancer | Complete tumor regression and prolonged overall survival.[3] Sensitization of tumors to checkpoint blockade.[4] | Enhanced activation of tumor-specific T cells and remodeling of the tumor immune microenvironment.[3] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Cancer | Inhibition of tumor growth and modulation of tumor-infiltrating antigen-presenting cells (APCs).[5] | Synergistic induction of dendritic cell (DC) maturation and enhanced infiltration of cytotoxic T lymphocytes.[5] |
| Other TLR Agonists (e.g., TLR3, TLR4) | Cancer | Potent activation of T helper 1 (Th1) and Th2-mediated immunity.[3] Robust cytotoxic T-lymphocyte (CTL) responses.[6] | Simultaneous activation of multiple TLR signaling pathways (e.g., MyD88 and TRIF), leading to a broader and more potent immune response.[3] |
Table 2: Synergistic Combinations of Thiophene Derivatives in Infectious Diseases
| Combination Agent | Therapeutic Area | Observed Synergistic Effects | Potential Mechanism of Action |
| Fluconazole | Fungal Infections (Candida spp.) | Inhibition of fluconazole-resistant Candida biofilms.[7] | Induction of apoptosis in fungal cells and causing significant ultrastructural changes.[7] |
Experimental Protocols
General Protocol for Assessing In Vitro Synergy
A common method to assess synergistic effects in vitro is the checkerboard assay, followed by the calculation of the Fractional Inhibitory Concentration Index (FICI).
-
Cell Culture: Culture the target cells (e.g., cancer cell lines or microbial strains) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of the TLR2 agonist and the combination drug. Create a series of serial dilutions for each drug.
-
Checkerboard Assay: In a 96-well plate, add the drugs in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
-
Cell Seeding: Add the target cells to each well at a predetermined density.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours for cancer cells, 24-48 hours for microbes).
-
Endpoint Measurement: Assess cell viability or microbial growth using an appropriate assay (e.g., MTT assay for cancer cells, optical density for microbes).
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
General In Vivo Protocol for Evaluating Anti-Tumor Synergy
-
Animal Model: Utilize an appropriate animal model, such as tumor-bearing mice (e.g., syngeneic tumor models).
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the animals.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups:
-
Vehicle control
-
TLR2 agonist alone
-
Combination drug alone
-
TLR2 agonist + combination drug
-
-
Drug Administration: Administer the treatments according to a predefined schedule and route (e.g., intratumoral, intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: Monitor the animals for survival and record the date of death or euthanasia.
-
Immunological Analysis: At the end of the study, or at specific time points, collect tumors, spleens, and lymph nodes for immunological analysis (e.g., flow cytometry to analyze immune cell populations, ELISA to measure cytokine levels).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed synergistic effects on tumor growth and survival.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: TLR2 signaling cascade initiated by a ligand.
Caption: Workflow for assessing drug synergy.
References
- 1. TLR2 agonism reverses chemotherapy-induced neutropenia in Macaca fascicularis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral immunotherapy using a TLR2/3 agonist, L-pampo, induces robust antitumor immune responses and enhances immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local therapy with combination TLR agonists stimulates systemic anti-tumor immunity and sensitizes tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GM-CSF and TLR2 signaling synergistically enhances antigen-specific antitumor immunity and modulates the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combination of TLR2 and TLR4 agonists promotes the immunogenicity of dendritic cell/cancer cell fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of N-(2-thien-2-ylethyl)urea: A Comparative Guide to p38 MAP Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-(2-thien-2-ylethyl)urea and related compounds, confirming their molecular target as p38 mitogen-activated protein (MAP) kinase. This guide includes supporting experimental data for analogous compounds, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
The urea scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors. While the specific compound this compound is not extensively documented, research on analogous thienyl, furyl, and pyrrolyl ureas has identified them as potent inhibitors of p38 MAP kinase, exhibiting in vitro activity in the nanomolar range.[1] This guide focuses on p38 MAP kinase as the molecular target and compares the activity of various urea-based inhibitors.
Comparative Analysis of Urea-Based p38 MAP Kinase Inhibitors
The inhibitory potency of various urea-based compounds against p38α MAP kinase is summarized below. While specific data for this compound is not publicly available, the table includes data for structurally related thiophene-containing ureas and other well-characterized urea-based p38 inhibitors to provide a comparative context. For instance, a series of thiophene-pyrazolourea derivatives were developed as potent JNK3 inhibitors, with some analogs showing high selectivity over p38α.[2]
| Compound ID | Scaffold | p38α IC50 (nM) | JNK3 IC50 (nM) | Selectivity (JNK3 vs p38α) |
| Analog 5 [2] | 2,4-disubstituted thiophene-pyrazolourea | >20,000 | 200 | >100-fold |
| Analog 6 [2] | 3,5-disubstituted thiophene-pyrazolourea | >20,000 | 50 | >400-fold |
| BIRB 796 | Diaryl urea | 38 | 980 | ~26-fold |
| SB203580 | Pyridinylimidazole | 300-500 | - | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are protocols for a standard in vitro kinase inhibition assay and a cell-based assay to assess the activity of p38 MAP kinase inhibitors.
In Vitro p38α MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent ADP detection assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
p38α kinase
-
Peptide substrate (e.g., ATF2)
-
ATP
-
Test compounds (e.g., this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of p38α kinase and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ELISA for p38 Phosphorylation
This assay measures the phosphorylation of a p38 substrate within a cellular context to determine the inhibitor's efficacy in a more physiologically relevant system.
Materials:
-
HeLa or A549 cells
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
p38 activator (e.g., anisomycin or UV radiation)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA kit for phosphorylated p38 substrate (e.g., phospho-ATF2)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulate the p38 pathway with an activator for a short period (e.g., 30 minutes).
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
ELISA:
-
Transfer the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for the phosphorylated substrate.
-
Follow the ELISA kit manufacturer's instructions for subsequent washing, addition of detection antibody, substrate, and stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value in the cellular context.
Visualizations
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Environmental stresses and inflammatory cytokines activate a MAPKKK (e.g., MEKK, MLK), which in turn phosphorylates and activates MKK3/6. MKK3/6 then phosphorylates and activates p38 MAPK. Activated p38 is involved in the regulation of several downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.
References
Navigating the Metabolic Maze: A Comparative Analysis of Urea Derivatives' Stability
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of successful therapeutic design. This guide offers an objective comparison of the metabolic stability of various urea derivatives, supported by experimental data and detailed protocols. By examining key pharmacokinetic parameters, we aim to provide a clear framework for evaluating and selecting compounds with favorable metabolic profiles.
The urea motif is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1] Its ability to form stable hydrogen bonds makes it a valuable component for interacting with biological targets.[1] However, the metabolic stability of urea derivatives can vary significantly depending on their chemical structure, influencing their efficacy and safety. This guide delves into the metabolic pathways of these compounds, offering a comparative look at their stability in preclinical models.
Unveiling Metabolic Stability: A Quantitative Comparison
The metabolic stability of a compound is often assessed by its half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[2] The following tables summarize these key parameters for different classes of urea derivatives, providing a snapshot of their metabolic profiles.
Diaryl Urea-Based Kinase Inhibitors
Diaryl ureas are a prominent class of kinase inhibitors, with Sorafenib being a key example. Their metabolism is often mediated by CYP3A4.[3][4] Structural modifications can significantly impact their metabolic stability.
| Compound Class | Specific Compound/Analog | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolizing Enzymes | Key Metabolic Reactions | Reference |
| Diaryl Urea Kinase Inhibitor | Sorafenib | Data not consistently reported in comparative format | High | CYP3A4 | N-oxidation, oxidative decafluorination | [3] |
| Diaryl Urea Kinase Inhibitor | Sorafenib Analog with CF3 group | Significantly improved metabolic stability | Reduced | CYP3A4 | N-oxidation | [5] |
| Diaryl Urea Kinase Inhibitor | Lenvatinib | Data not consistently reported in comparative format | Moderate to High | CYP3A4, Aldehyde Oxidase | N-oxidation, demethylation | |
| Diaryl Urea Kinase Inhibitor | Compound 47 (Antitrypanosomal) | > 60 | Low | Not specified | Not specified | [1] |
Soluble Epoxide Hydrolase (sEH) Inhibitors
Urea derivatives are also potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and cardiovascular diseases.
| Compound Class | Specific Compound/Analog | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolizing Enzymes | Key Metabolic Reactions | Reference |
| sEH Inhibitor | Sulfonyl Urea Derivative 4f | Data not consistently reported in comparative format | Not specified | Not specified | Not specified | [6] |
| sEH Inhibitor | Sulfonyl Urea Derivative 4l | Data not consistently reported in comparative format | Not specified | Not specified | Not specified | [6] |
Other Urea-Based Bioactive Compounds
The urea scaffold is found in a diverse range of other therapeutic agents.
| Compound Class | Specific Compound/Analog | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolizing Enzymes | Key Metabolic Reactions | Reference |
| Antipsychotic | Cariprazine | Long (days in vivo) | Low | CYP3A4, CYP2D6 | N-demethylation | |
| 5-LOX Inhibitor | Zileuton | Data not consistently reported in comparative format | Not specified | CYP1A2, CYP2C9, CYP3A4 | N-dehydroxylation, oxidation | |
| HIV Protease Inhibitor | Ritonavir | ~1.2 hours (in plasma) | Moderate | CYP3A4 | Oxidative metabolism |
Illuminating the Pathways: How Urea Derivatives Exert Their Effects
Many urea-based drugs, particularly in oncology, function by inhibiting key signaling pathways that drive cell proliferation and survival. The following diagrams illustrate two such critical pathways and the points of intervention by urea-based kinase inhibitors.
Caption: The Ras-Raf-MEK-ERK signaling cascade, a key pathway in cancer cell proliferation, is a primary target for many urea-based kinase inhibitors like Sorafenib, which directly inhibit RAF kinases.[7][8][9]
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison: N-(2-thien-2-ylethyl)urea and Established Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(2-thien-2-ylethyl)urea and established inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of signaling lipids. While direct quantitative inhibitory data for this compound against sEH is not currently available in the public domain, this guide offers a comprehensive overview of its structural class and a head-to-head comparison with well-characterized sEH inhibitors. The information presented is supported by experimental data from peer-reviewed literature and is intended to inform future research and drug development efforts.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the beneficial effects of EETs.[1] Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[2]
Urea-based compounds have emerged as a prominent class of potent sEH inhibitors.[3] These inhibitors typically feature a central urea moiety that forms key hydrogen bond interactions with amino acid residues in the active site of the sEH enzyme.[4] this compound belongs to this structural class, suggesting its potential as an sEH inhibitor.
Comparative Analysis of sEH Inhibitors
While specific inhibitory data for this compound is unavailable, a comparison with established urea-based and other sEH inhibitors can provide valuable insights into the structure-activity relationships (SAR) and potential efficacy of this compound class.
Quantitative Inhibitor Performance
The following table summarizes the in vitro inhibitory potency (IC50 values) of several well-established sEH inhibitors against human and murine sEH.
| Inhibitor | Chemical Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| DCU (N,N'-dicyclohexylurea) | Urea | 30 ± 2 | 22 ± 3 (Ki) | [5] |
| CDU (1-cyclohexyl-3-dodecyl urea) | Urea | - | - | [6] |
| AUDA | Urea | 69 | 18 | |
| TPPU | Urea | 3.7 | 37 | [5] |
| t-AUCB | Urea | 1.3 | 8 | [3] |
| AR9281 | Urea | 13.8 | 1.7 | [5] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
The data clearly indicates that substitutions on the urea scaffold significantly impact inhibitory potency. Potent inhibitors often possess lipophilic groups that occupy hydrophobic pockets within the sEH active site.[1] The thiophene ring in this compound is a lipophilic moiety that could potentially contribute to binding affinity.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of sEH inhibition and the methods used for its evaluation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Experimental Protocols
The following is a representative protocol for a fluorometric assay to determine the IC50 value of a potential sEH inhibitor. This method is commonly used and is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., AUDA)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader with excitation/emission wavelengths of ~330/465 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and positive control in DMSO. A typical starting concentration for the stock solution is 10 mM. Further dilute the compounds in sEH assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the recombinant human sEH in sEH assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
To each well of the microplate, add the diluted inhibitor or vehicle control (DMSO in assay buffer).
-
Add the diluted sEH enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. Measurements should be taken kinetically over a period of 10-20 minutes.
-
Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Conclusion
This compound, as a 1,3-disubstituted urea, belongs to a well-established class of soluble epoxide hydrolase inhibitors. While direct experimental data on its inhibitory activity is lacking, its structural similarity to potent inhibitors suggests it may be a candidate for sEH inhibition. The provided comparative data for established inhibitors highlights the key structural features that contribute to high-affinity binding. The detailed experimental protocol and workflow offer a clear path for the in-house evaluation of this compound and other novel compounds. Further investigation is warranted to determine the specific inhibitory profile of this compound and to explore its potential as a therapeutic agent.
References
- 1. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of N-(2-thien-2-ylethyl)urea
For Immediate Release
[City, State] – [Date] – This document outlines the essential safety and logistical procedures for the proper disposal of N-(2-thien-2-ylethyl)urea, a compound utilized by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on a conservative approach, taking into account the potential hazards associated with its constituent thiophene and urea functional groups. Thiophene and its derivatives are often flammable and toxic, while urea, though generally less hazardous, should still be handled with care as chemical waste.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of the thiophene ring, this compound should be treated as a potentially hazardous substance. Thiophene derivatives can be harmful if swallowed, combustible, and may cause skin and eye irritation.[1][3] Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Mandatory Personal Protective Equipment (PPE) when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart.
-
Protective Clothing: A fully-buttoned lab coat is mandatory.
II. Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related compounds, which should be used as a cautious guide.
| Hazard Category | Potential Hazard Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed or inhaled. | Avoid ingestion and inhalation. Handle in a well-ventilated area or fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Avoid skin contact. Wear appropriate gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical safety goggles. |
| Flammability | Thiophene derivatives can be flammable. | Keep away from heat, sparks, and open flames. |
| Environmental Hazard | Thiophene derivatives can be harmful to aquatic life. | Do not dispose of down the drain. Prevent release into the environment.[1] |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect solid this compound, along with any contaminated items such as weighing paper, spatulas, and disposable labware, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
- Liquid Waste: If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
- Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.
2. Labeling:
- Clearly and securely label all waste containers with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.
- Include the date when the waste was first added to the container.
3. Storage:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
- The storage area should be cool and dry, away from heat and ignition sources.
- Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents.
4. Spill Management:
- In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
- Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[1]
- Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
- Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
- Report the spill to your institution's Environmental Health and Safety (EHS) department.
5. Final Disposal:
- Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
- Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling N-(2-thien-2-ylethyl)urea
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for N-(2-thien-2-ylethyl)urea, drawing upon best practices for handling structurally related urea and thiophene compounds.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields are essential to protect against splashes and dust.[1][2] A face shield may be required for procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][3] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[1] |
| Body Protection | A fully-buttoned lab coat or chemical-resistant clothing is necessary to protect the skin.[1][3] |
| Respiratory Protection | In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[2] For higher concentrations of dust, a P1 or P2 mask may be necessary.[2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible before beginning any work.[4][5]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to control airborne exposure.[3]
Handling:
-
Avoid all direct contact with the eyes, skin, and clothing.[4]
-
Measures should be taken to minimize the generation and accumulation of dust.[5]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1]
-
Ground all equipment containing the material to prevent static discharge.[3]
Storage:
-
Store the compound in a tightly closed container.[3]
-
The storage area should be cool, dry, and well-ventilated.[1][3]
-
Keep the compound away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, sealable, and properly labeled chemical waste container.[6]
-
Disposal Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[7][8] The product should not be allowed to enter drains, waterways, or the soil.[7]
-
Container Disposal: Empty containers may retain product residues and should be disposed of as unused product.[7] Do not reuse empty containers.[7]
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. hillbrothers.com [hillbrothers.com]
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